8-Bromo-4-chloro-3-iodoquinoline
Description
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Structure
2D Structure
Properties
Molecular Formula |
C9H4BrClIN |
|---|---|
Molecular Weight |
368.39 g/mol |
IUPAC Name |
8-bromo-4-chloro-3-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H |
InChI Key |
MJUQWRGBEVWDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)I)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Halogenated Quinolines with a Focus on 8-Bromo-4-chloroquinoline
Core Chemical Properties
8-Bromo-4-chloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Such compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of the quinoline ring system, influencing factors such as metabolic stability, receptor binding affinity, and membrane permeability.
Data Presentation: Chemical and Physical Properties of 8-Bromo-4-chloroquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| CAS Number | 65340-71-8 | |
| Appearance | Solid | |
| InChI | 1S/C9H5BrClN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H | |
| InChI Key | DAHYJSFUKJLEEJ-UHFFFAOYSA-N | |
| SMILES | Clc1ccnc2c(Br)cccc12 |
Synthesis and Experimental Protocols
The synthesis of polysubstituted quinolines can be achieved through various established methods. While a specific protocol for 8-Bromo-4-chloro-3-iodoquinoline is not documented, a general understanding can be derived from synthetic routes for related analogues. The synthesis often involves a multi-step process including the formation of the quinoline core followed by sequential halogenation.
Experimental Protocol: General Synthesis of a Polysubstituted Quinoline (Illustrative)
This protocol is a generalized representation based on common synthetic strategies for quinoline derivatives, such as the Friedländer or Combes synthesis, followed by halogenation.
-
Cyclization to form the Quinoline Core:
-
React an appropriately substituted aniline with a β-dicarbonyl compound under acidic or basic conditions. For instance, reacting an ortho-amino benzaldehyde or ketone with a compound containing a reactive α-methylene group can yield the quinoline scaffold.[1]
-
Alternatively, the Skraup-Doebner–von Miller synthesis involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, generated in situ from glycerol, to form the quinoline ring.[1]
-
-
Chlorination at the 4-position:
-
The resulting quinolin-4-one can be converted to a 4-chloroquinoline derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
-
Bromination at the 8-position:
-
Direct bromination of the quinoline ring can be achieved using brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[2] The regioselectivity of this step is influenced by the existing substituents and reaction conditions.
-
-
Iodination at the 3-position (Hypothetical Step):
-
Introducing an iodine atom at the 3-position would likely involve an electrophilic iodination step. Reagents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) could be employed, potentially requiring specific catalysts or reaction conditions to achieve the desired regioselectivity.
-
Experimental Protocol: General C-H Halogenation of an 8-Substituted Quinoline
This protocol is based on a metal-free, regioselective halogenation method.[3][4]
-
Materials: 8-substituted quinoline derivative, trihaloisocyanuric acid (e.g., trichloroisocyanuric acid - TCCA, or tribromoisocyanuric acid - TBCA), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the 8-substituted quinoline (1.0 equivalent) in the chosen solvent in a reaction vessel.
-
Add the trihaloisocyanuric acid (0.36 equivalents) to the solution at room temperature under air.[3]
-
Stir the reaction mixture at room temperature and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture may be quenched with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
The product can then be extracted using an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.
-
Safety and Handling
8-Bromo-4-chloroquinoline is classified as a hazardous substance.
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).
-
Storage: It should be stored under an inert atmosphere at room temperature.[5]
When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] All manipulations should be carried out in a well-ventilated fume hood.[6]
Mandatory Visualizations
The following diagrams illustrate a generalized synthetic workflow and a logical relationship relevant to the synthesis of polysubstituted quinolines.
Caption: Generalized synthetic pathway for a polysubstituted quinoline.
Caption: Experimental workflow for a general C-H halogenation of a quinoline derivative.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 65340-71-8|8-Bromo-4-chloroquinoline|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: 8-Bromo-4-chloro-3-iodoquinoline
Disclaimer: A specific CAS (Chemical Abstracts Service) number for 8-Bromo-4-chloro-3-iodoquinoline could not be located in publicly available chemical databases. The information presented herein is based on the analysis of its likely precursor, 8-Bromo-4-chloroquinoline, and established synthetic methodologies for analogous compounds. Consequently, this guide provides foundational information and a proposed synthetic pathway rather than a comprehensive analysis of a commercially available compound.
Introduction
This technical guide addresses the chemical properties and a potential synthetic route for this compound. Due to the absence of this specific molecule in chemical catalogs and scientific literature, this document focuses on the characteristics of the immediate precursor, 8-Bromo-4-chloroquinoline, and outlines a scientifically plausible method for its conversion to the target compound. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Precursor Analysis: 8-Bromo-4-chloroquinoline
The logical precursor for the synthesis of this compound is 8-Bromo-4-chloroquinoline. A summary of its key identifiers and properties is provided below.
Table 1: Physicochemical Properties of 8-Bromo-4-chloroquinoline
| Property | Value | Source |
| CAS Number | 65340-71-8 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 147-148 °C | [2] |
| Boiling Point (Predicted) | 314.6 ± 22.0 °C | [2] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Proposed Synthesis of this compound
While no specific synthesis for this compound has been documented, a plausible route involves the direct iodination of 8-Bromo-4-chloroquinoline. Research on the regioselective iodination of quinolines suggests that the C3 position is susceptible to radical-based C-H iodination.[3][4] This provides a strong basis for a potential synthetic protocol.
The following protocol is a proposed methodology based on similar documented reactions for quinoline derivatives.[3][4] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve the desired product with high yield and purity.
Materials:
-
8-Bromo-4-chloroquinoline
-
N-Iodosuccinimide (NIS)
-
Trifluoroperacetic acid (TFPAA) or other suitable radical initiator
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 8-Bromo-4-chloroquinoline in dichloromethane.
-
Add N-Iodosuccinimide to the solution.
-
Slowly add trifluoroperacetic acid (or an alternative radical initiator) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.
Mandatory Visualizations
Due to the lack of experimental data concerning the biological activity of this compound, no signaling pathway diagrams can be provided. However, the proposed synthetic workflow is depicted below.
Caption: Proposed synthesis of this compound.
Conclusion for Researchers and Drug Development Professionals
The compound this compound is not a readily cataloged chemical. This guide provides the essential data for its likely precursor, 8-Bromo-4-chloroquinoline, and a feasible synthetic route to obtain the target compound. Researchers interested in this molecule for drug development or other scientific pursuits should first focus on its synthesis and subsequent characterization. The biological activity and potential signaling pathway interactions of this novel compound remain to be determined through future experimental investigation. The provided synthetic protocol, based on established C-H iodination methodologies for quinolines, offers a solid starting point for these endeavors.
References
- 1. 65340-71-8|8-Bromo-4-chloroquinoline|BLD Pharm [bldpharm.com]
- 2. 8-BROMO-4-CHLOROQUINOLINE price,buy 8-BROMO-4-CHLOROQUINOLINE - chemicalbook [chemicalbook.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
In-Depth Technical Guide: 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 8-Bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery.
Core Compound Data
Molecular Weight: 368.40 g/mol
The molecular weight of this compound has been calculated based on its molecular formula, C₉H₄BrClIN. This value is crucial for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.
| Property | Value |
| Molecular Formula | C H₄BrClIN |
| Molecular Weight | 368.40 g/mol |
| CAS Number | Not available |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Iodination of 8-Bromo-4-chloroquinoline (Proposed)
This protocol is based on established methods for the iodination of quinoline scaffolds.
-
Dissolution: Dissolve 8-bromo-4-chloroquinoline (1 equivalent) in a suitable organic solvent, such as acetonitrile or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature for a period of 12 to 24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Potential Biological Significance and Signaling Pathways
Halogenated quinolines as a class of compounds have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1] While specific studies on this compound are limited, research on analogous compounds suggests potential mechanisms of action and involvement in key cellular signaling pathways.
Anticancer Activity (Hypothesized)
Derivatives of quinoline have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.[1] The mechanism of action for many quinoline-based anticancer agents involves the modulation of critical signaling pathways that are often dysregulated in cancer.
Potential Signaling Pathway Involvement
Caption: Potential signaling pathways modulated by halogenated quinolines.
This diagram illustrates how halogenated quinolines might exert their anticancer effects by inhibiting receptor tyrosine kinases, which in turn would downregulate pro-survival signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition can lead to a decrease in cell proliferation and angiogenesis, and an induction of apoptosis in cancer cells.
Future Directions
Further research is warranted to elucidate the precise biological activities and mechanisms of action of this compound. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and validation of a robust synthetic protocol followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to understand its mode of action.
The information presented in this guide provides a foundational understanding of this compound and highlights its potential as a scaffold for the development of novel therapeutic agents.
References
An In-depth Technical Guide to 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Identification
The structure of 8-Bromo-4-chloro-3-iodoquinoline is defined by a quinoline core with three halogen substituents at specific positions. The IUPAC name dictates the precise arrangement of these atoms.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties (Estimated)
Direct experimental data for this compound is not currently available. The following table summarizes the estimated physicochemical properties based on the known data for 8-Bromo-4-chloroquinoline[1][2][3] and the anticipated effects of adding an iodine atom to the 3-position.
| Property | Estimated Value | Justification |
| Molecular Formula | C₉H₄BrClIN | Based on the chemical structure. |
| Molecular Weight | 368.40 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Pale yellow to brown solid | Halogenated aromatic compounds are typically crystalline solids at room temperature. The color is an extrapolation from similar compounds. |
| Melting Point | > 150 °C | The melting point of 8-Bromo-4-chloroquinoline is not widely reported, but related halogenated quinolines have melting points in this range. The addition of a large, polarizable iodine atom is expected to increase intermolecular forces and thus raise the melting point[4]. |
| Boiling Point | > 400 °C (decomposes) | A high boiling point is expected due to the high molecular weight and polarity. Significant decomposition is likely before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The presence of multiple halogen atoms increases lipophilicity, leading to poor water solubility. Halogenated organic compounds generally dissolve in non-polar to moderately polar organic solvents. |
Proposed Synthesis: Experimental Protocol
The synthesis of this compound can be envisioned as a multi-step process starting from a suitable quinoline precursor. A plausible synthetic route would involve the sequential halogenation of a pre-formed quinoline ring system. One potential starting material is 8-bromo-4-chloroquinoline.
Step 1: Synthesis of 8-Bromo-4-chloroquinoline (if not commercially available)
This compound can be synthesized via several established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.
Step 2: Iodination of 8-Bromo-4-chloroquinoline
The introduction of an iodine atom at the 3-position of the 8-bromo-4-chloroquinoline scaffold is the key step. This can be achieved through electrophilic iodination.
Detailed Protocol for Iodination:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 8-bromo-4-chloroquinoline (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane.
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (NIS) (1.2 eq) as the iodinating agent. The use of a catalyst, such as a Lewis acid (e.g., trifluoroacetic acid), may be required to facilitate the electrophilic substitution at the electron-deficient 3-position.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Proposed synthetic workflow for this compound.
Potential Applications in Drug Development and Signaling Pathways
While the specific biological activity of this compound has not been reported, the quinoline scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological effects. The introduction of multiple halogens can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity. Halogenated quinolines, in particular, have been investigated for their ability to inhibit various kinases involved in cancer cell signaling pathways, induce apoptosis, and inhibit topoisomerase enzymes. The presence of bromine, chlorine, and iodine on the quinoline ring of the title compound could lead to novel interactions with cancer-related targets.
-
Antimicrobial and Antiviral Activity: The quinoline core is present in several antimicrobial and antiviral drugs. Halogenation can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes. The specific combination of bromo, chloro, and iodo substituents may confer a unique spectrum of activity against various pathogens.
-
Enzyme Inhibition: The electron-withdrawing nature of the halogen atoms can influence the ability of the quinoline nitrogen to participate in hydrogen bonding or coordination with metal ions in enzyme active sites. This could make this compound a candidate for screening as an inhibitor of various enzymes implicated in disease.
Signaling Pathway Involvement (Hypothetical)
Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways:
-
Kinase Signaling Pathways: As many quinoline-based compounds are kinase inhibitors, this molecule could potentially target pathways such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway, which are often dysregulated in cancer.
-
Apoptosis Pathways: The compound might induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways by modulating the expression or activity of key proteins like caspases and Bcl-2 family members.
Figure 3: Hypothetical signaling pathway interactions of this compound.
Conclusion
This compound represents a novel and unexplored scaffold within the broader class of halogenated quinolines. While experimental data is currently lacking, this technical guide provides a solid foundation for its future investigation. The proposed synthetic route is based on well-established chemical transformations, and the estimated physicochemical properties offer guidance for its handling and analysis. The potential for this compound to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, makes it a compelling target for further research and development. The information presented herein is intended to serve as a valuable resource for scientists interested in exploring the therapeutic potential of this unique multi-halogenated quinoline.
References
An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthesis pathway for the preparation of 8-bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis commences with the construction of the quinoline core via the Gould-Jacobs reaction, followed by sequential halogenations to introduce the desired chloro and iodo substituents.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step process starting from 2-bromoaniline. The pathway involves the initial formation of a 4-hydroxyquinoline intermediate, which is subsequently chlorinated at the 4-position and then iodinated at the 3-position.
An In-depth Technical Guide to the Physical Characteristics of 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Estimated Physical Characteristics
To provide a reasonable estimation of the physical properties of 8-Bromo-4-chloro-3-iodoquinoline, a comparative analysis of its structural analogs is presented below. The introduction of an iodine atom at the 3-position is expected to significantly increase the molecular weight and likely elevate the melting point compared to its non-iodinated counterpart, 8-Bromo-4-chloroquinoline.
Table 1: Comparative Physical Data of Structural Analogs
| Property | 8-Bromo-4-chloroquinoline | 8-Bromo-4-chloro-2-methylquinoline | 8-Bromo-2-methylquinoline | 8-Bromoquinoline |
| Molecular Formula | C₉H₅BrClN[1] | C₁₀H₇BrClN[2][3] | C₁₀H₈BrN[4][5] | C₉H₆BrN[6][7] |
| Molecular Weight | 242.50 g/mol [1] | 256.53 g/mol [2][3] | 222.08 g/mol [4] | 208.05 g/mol [6][7] |
| Appearance | White to off-white solid[1] | Solid[3] | Grey solid[4], White to light yellow powder/crystal[5] | Liquid after melting, Clear yellow to yellow-brown[7] |
| Melting Point | 147-148 °C[1] | 73-74 °C[2] | 66-70 °C[5], 69-70 °C (342-343 K)[4] | 58-59 °C[7] |
| Boiling Point | 314.6±22.0 °C (Predicted)[1] | Not available | 132 °C at 0.1 mmHg[5] | 112-113 °C at 0.5 mmHg[7] |
| Density | 1.673±0.06 g/cm³ (Predicted)[1] | Not available | 1.636 Mg/m³[4] | 1.594 g/mL at 25 °C[7] |
| Solubility | Insoluble in water, Soluble in polar organic solvents (predicted) | Not available | Soluble in ethanol[4] | Not available |
Experimental Protocols for Physical Characterization
The following sections detail the standard laboratory procedures for determining the key physical properties of a novel organic compound like this compound.
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[8] Impurities tend to lower and broaden the melting range.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[10]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[8][11]
-
Purity Assessment: A narrow melting range (e.g., < 2°C) is indicative of a high degree of purity.
Solubility profiling is essential for applications in drug development, formulation, and reaction chemistry. The principle "like dissolves like" is a useful guideline, suggesting that the polarity of the solute and solvent are key determinants.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a small test tube.[12]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[12]
-
Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[12]
-
Observation: The solubility is observed and recorded. If the compound dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble.
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities and pH to create a comprehensive solubility profile. A common sequence of solvents includes:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents such as ethanol, methanol, acetone, and hexane.[13]
-
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the physical and structural characterization of a newly synthesized chemical compound.
Caption: Workflow for the Characterization of a Novel Compound.
References
- 1. 8-BROMO-4-CHLOROQUINOLINE price,buy 8-BROMO-4-CHLOROQUINOLINE - chemicalbook [chemicalbook.com]
- 2. 1201-07-6 | 3H32-D-1T | 8-Bromo-4-chloro-2-methylquinoline | SynQuest Laboratories [synquestlabs.com]
- 3. 8-Bromo-4-chloro-2-methylquinoline AldrichCPR 1201-07-6 [sigmaaldrich.com]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
Navigating the Challenges of Poorly Soluble Compounds: A Technical Guide to 8-Bromo-4-chloro-3-iodoquinoline Solubility Determination
For Immediate Release
This technical guide addresses the critical issue of solubility for the novel compound 8-Bromo-4-chloro-3-iodoquinoline, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data on this specific compound, this document provides a comprehensive overview of established methodologies for determining the solubility of poorly soluble substances. Furthermore, it outlines a potential experimental workflow and a hypothetical signaling pathway where this compound could be investigated, complete with detailed diagrams to guide laboratory work.
Section 1: Understanding and Quantifying Solubility
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which is predicted to have low aqueous solubility based on its halogenated quinoline structure, accurate solubility assessment is paramount.
General Physicochemical Properties
While specific experimental data for this compound is scarce, its structural analogues suggest it is a solid at room temperature with a high melting point and low volatility. The presence of bromine, chlorine, and iodine atoms contributes to its lipophilicity, likely resulting in poor solubility in aqueous solutions and better solubility in organic solvents.
Experimental Protocols for Solubility Determination
For a novel, poorly soluble compound, a multi-faceted approach to solubility determination is recommended. The following are standard experimental protocols that can be employed.
1.2.1. Equilibrium Solubility Measurement (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Principle: An excess amount of the solid compound is added to a known volume of a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
-
Detailed Protocol:
-
Add an excess of finely powdered this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), and relevant biorelevant media like FaSSIF and FeSSIF).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The experiment should be performed in triplicate for each solvent and temperature.
-
1.2.2. Kinetic Solubility Measurement
This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is determined.
-
Detailed Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the aqueous buffer.
-
Allow the plate to equilibrate for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Section 2: Data Presentation
As no specific quantitative solubility data for this compound has been published, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Water | 37 | Data not available | Data not available | Shake-Flask |
| PBS (pH 5.0) | 37 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| DMSO | 25 | Data not available | Data not available | Shake-Flask |
| FaSSIF | 37 | Data not available | Data not available | Shake-Flask |
| FeSSIF | 37 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Kinetic |
Section 3: Hypothetical Experimental Workflow and Signaling Pathway
Given the structural motifs present in this compound, it could be hypothesized to be an inhibitor of a protein kinase involved in a cancer-related signaling pathway. The following diagrams illustrate a potential experimental workflow for its initial investigation and a hypothetical signaling pathway it might modulate.
Experimental workflow for the investigation of this compound.
Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
While direct solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. By employing standardized protocols and a systematic workflow, the scientific community can build upon this foundational knowledge to unlock the therapeutic potential of this and other novel chemical entities. The provided diagrams offer a visual roadmap for both the practical aspects of solubility testing and the conceptualization of the compound's potential role in modulating cellular signaling.
Spectral Data for 8-Bromo-4-chloro-3-iodoquinoline Remains Elusive in Public Domain
A comprehensive search for experimental spectral data (NMR, IR, MS) and detailed synthetic protocols for 8-Bromo-4-chloro-3-iodoquinoline has yielded no specific published results. While information is available for structurally similar compounds, the precise characterization data for the target molecule is not present in accessible scientific literature or chemical databases.
This absence of publicly available data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative spectral data in structured tables, detailed experimental methodologies, and associated visualizations are contingent on access to primary research that details the synthesis and characterization of this specific compound.
For researchers, scientists, and drug development professionals interested in this molecule, the current lack of published data suggests that it may be a novel compound or one that has been synthesized but not yet fully characterized in a publicly documented format.
General Methodologies for Spectral Data Acquisition
While specific protocols for this compound are unavailable, the following general experimental methodologies are standard in the spectral analysis of organic compounds and would be applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton (¹H) NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (typically 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Carbon-13 (¹³C) NMR: A similar protocol to ¹H NMR would be followed, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands would indicate the presence of specific functional groups and the overall fingerprint of the molecule.
Mass Spectrometry (MS)
-
Mass spectral data would be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, confirming the molecular weight and offering structural clues.
Logical Workflow for Compound Characterization
The general workflow for the synthesis and characterization of a novel compound like this compound is outlined below. This logical progression is fundamental in chemical research and drug development.
Caption: A flowchart illustrating the typical experimental progression from synthesis to structural elucidation and purity assessment of a chemical compound.
Given the current unavailability of data, researchers seeking to work with this compound would likely need to undertake its synthesis and subsequent full spectral characterization as a preliminary step. The methodologies and workflow described above provide a standard framework for such an endeavor.
The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Discovery of Halogenated Quinolines
For Immediate Release
This technical guide provides a comprehensive overview of the seminal discovery of halogenated quinolines, a class of compounds that revolutionized the treatment of infectious diseases, most notably malaria. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and biological activities that underpin this critical chapter in medicinal chemistry.
Introduction: The Quest for Synthetic Antimalarials
The story of halogenated quinolines is intrinsically linked to the fight against malaria. For centuries, the primary treatment was quinine, an alkaloid extracted from the bark of the Cinchona tree. While effective, the reliance on a natural source and the desire for more potent and better-tolerated drugs spurred a global search for synthetic alternatives. This quest laid the groundwork for the discovery of the 4-aminoquinolines, a class of compounds that would change the landscape of malaria therapy.
The Landmark Discovery of Chloroquine and Sontochin
In the 1930s, at the Elberfeld Laboratories of Bayer I.G. Farbenindustrie in Germany, Hans Andersag synthesized a series of 4-aminoquinolines. In 1934, this work led to the creation of a compound named "Resochin," which would later become known as chloroquine.[1] Initial assessments in avian malaria models showed it to be as effective as the then-leading synthetic antimalarial, mepacrine, but it was also deemed slightly more toxic.[1] A preliminary human trial on four patients with vivax malaria concluded that Resochin was "too toxic for practical use in humans," a decision later referred to as the "Resochin error."[1]
Undeterred, Andersag and his team continued their research to develop a less toxic analogue. In 1936, they synthesized a methylated version of Resochin, which they named "Sontochin" (3-methyl-chloroquine). Sontochin proved to be as effective as mepacrine but with lower toxicity, and by the end of 1939, over 1,100 patients had been successfully treated with it.[1]
The true potential of Resochin (chloroquine) was not fully realized until World War II when Allied forces captured samples of Sontochin in Tunis.[1] American researchers re-evaluated both compounds and found that the original Resochin, which they designated SN-7618, was not only highly effective but also possessed a favorable safety profile, leading to its widespread adoption as chloroquine.[1]
Experimental Protocols: The Synthesis of a New Class of Drugs
Synthesis of the 4,7-Dichloroquinoline Intermediate
A crucial precursor for the synthesis of chloroquine and its analogues is 4,7-dichloroquinoline. One of the early industrial methods for its preparation was the Gould-Jacobs reaction. The general steps are outlined below:
Experimental Workflow for 4,7-Dichloroquinoline Synthesis
Caption: General workflow for the synthesis of 4,7-dichloroquinoline.
Synthesis of Chloroquine from 4,7-Dichloroquinoline
The final step in the synthesis of chloroquine involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the 4-position of the quinoline ring is displaced by the primary amine of the diamine side chain. Based on adaptations of Andersag's later work with Sontochin, the reaction was likely carried out in the presence of phenol, which acts as a solvent and catalyst.
Key Reaction:
-
Reactants: 4,7-dichloroquinoline and N',N'-diethyl-1,4-pentanediamine (also known as novaldiamine).
-
Conditions: The reaction mixture is typically heated. In early syntheses, phenol was used as a solvent.
-
Product: N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine (Chloroquine).
Experimental Workflow for Chloroquine Synthesis
Caption: General workflow for the synthesis of chloroquine.
Mechanism of Antimalarial Action
The antimalarial activity of chloroquine and other 4-aminoquinolines stems from their ability to interfere with the detoxification of heme within the malaria parasite, Plasmodium falciparum.
Inside the host's red blood cells, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.
Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite. Here, it is believed to inhibit the polymerization of heme by capping the growing hemozoin crystal. The resulting buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.
Signaling Pathway of Chloroquine's Antimalarial Action
Caption: Mechanism of chloroquine's action in the malaria parasite.
Quantitative Biological Data
The efficacy of halogenated quinolines against Plasmodium falciparum is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the parasite's growth in vitro. The following table summarizes the IC50 values for chloroquine and sontochin against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.
| Compound | Strain | Resistance | IC50 (nM) | Reference |
| Chloroquine | D6 | CQS | 4-10 | [1] |
| Dd2 | CQR | 100-150 | [2] | |
| 7G8 | CQR | 100-150 | [2] | |
| K1 | CQR | 275 ± 12.5 | [3] | |
| Sontochin | D6 | CQS | 8-12 | [1] |
| Dd2 | CQR | 15-20 | [1] | |
| 7G8 | CQR | 8-12 | [1] |
Note: IC50 values can vary depending on the specific laboratory conditions and parasite strains used.
The data clearly indicates that while chloroquine is highly potent against sensitive strains, its efficacy is significantly reduced against resistant strains. Sontochin, while also affected by resistance, retains a greater degree of activity against some resistant strains compared to chloroquine.[1]
Conclusion and Future Directions
The discovery of halogenated quinolines, particularly chloroquine, marked a pivotal moment in the history of medicine. These synthetic compounds provided a powerful new tool in the fight against malaria and laid the foundation for the development of numerous other antimalarial drugs. However, the emergence and spread of drug-resistant parasite strains have underscored the continuous need for innovation in this field.
Current research focuses on several key areas:
-
Modification of the Quinoline Scaffold: Synthesizing new analogues with altered side chains or substitutions on the quinoline ring to overcome resistance mechanisms.
-
Combination Therapies: Utilizing halogenated quinolines in combination with other antimalarial agents that have different mechanisms of action to enhance efficacy and slow the development of resistance.
-
Repurposing: Investigating the potential of halogenated quinolines for the treatment of other diseases, including cancer and viral infections, due to their diverse biological activities.
The legacy of the early discoveries in halogenated quinolines continues to inspire and guide modern drug development efforts, reminding us of the profound impact that synthetic chemistry can have on global health.
References
- 1. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Role of 8-Bromo-4-chloro-3-iodoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established medicinal chemistry applications for the specific compound 8-Bromo-4-chloro-3-iodoquinoline are not extensively available in public literature. This guide, therefore, provides an in-depth analysis of its potential role by examining the well-documented activities of the quinoline scaffold and the influence of its halogenated derivatives. The information presented is based on analogous compounds and established principles in medicinal chemistry.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] Its unique chemical structure and the flexibility to modify it with different substituents have made it a cornerstone in the development of numerous therapeutic agents.[1][3]
Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine and chloroquine being notable examples of antimalarial drugs.[2][4] The success of the quinoline scaffold extends to various other therapeutic areas, including:
-
Anticancer: Many quinoline derivatives have shown potent anticancer activity through mechanisms like DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[1][3][5]
-
Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, highlights the importance of this scaffold in combating bacterial infections.[2][4]
-
Antiviral, Anti-inflammatory, and Neuroprotective agents: The versatility of the quinoline nucleus has led to the discovery of compounds with a wide array of other biological activities.[1][4][6]
The Role of Halogenation in Modulating Biological Activity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the molecule. Halogenation can influence:
-
Lipophilicity: Affecting the compound's ability to cross cell membranes.
-
Metabolic Stability: Halogens can block sites of metabolism, increasing the drug's half-life.
-
Binding Affinity: Halogen bonds can contribute to stronger interactions with biological targets.
-
Electronic Properties: Altering the reactivity and distribution of electron density within the molecule.
The specific compound, This compound , is a polyhalogenated derivative. The presence of three different halogens at distinct positions suggests a deliberate design to fine-tune its properties for a specific biological target. While specific data is lacking, we can infer potential activities based on related structures. For instance, halogenated quinolines have demonstrated enhanced antibacterial activity, particularly against drug-resistant strains.[7]
Potential Therapeutic Applications of this compound
Given the extensive research on halogenated quinolines, this compound could be a promising candidate for investigation in several therapeutic areas:
Anticancer Activity
The quinoline core is a well-established pharmacophore in anticancer drug design.[5] Halogenated quinolines have been shown to exhibit cytotoxicity against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of topoisomerases, disruption of microtubule polymerization, or modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Halogenated quinolines are known for their potent antimicrobial properties.[8] They can be effective against a broad spectrum of bacteria, fungi, and protozoa. The presence of multiple halogens in this compound could enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes. Research on other halogenated quinolines has shown particular promise against Staphylococcus epidermidis, including methicillin-resistant strains (MRSE), and in the eradication of biofilms.[7]
Kinase Inhibition
Many quinoline derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The specific substitution pattern of this compound could confer selectivity towards a particular kinase.
Hypothetical Experimental Workflow
The investigation of a novel compound like this compound would typically follow a structured experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Bromo-4-chloro-3-iodo-8-methylquinoline | 1431364-05-4 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 8-Bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. The synthetic pathway involves a three-step process commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination and subsequent regioselective iodination.
Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-Bromoaniline | 8-Bromo-4-hydroxyquinoline | 172.02 | 10.0 | 2.24 | 1.80 | 80 |
| 2 | 8-Bromo-4-hydroxyquinoline | 8-Bromo-4-chloroquinoline | 223.97 | 8.0 | 1.94 | 1.65 | 85 |
| 3 | 8-Bromo-4-chloroquinoline | This compound | 242.42 | 6.8 | 2.50 | 1.90 | 76 |
Experimental Protocols
Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline
This step utilizes the Gould-Jacobs reaction to construct the 4-hydroxyquinoline core from 2-bromoaniline.[1][2][3]
Materials:
-
2-Bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
A mixture of 2-bromoaniline (1.72 g, 10.0 mmol) and diethyl (ethoxymethylene)malonate (2.16 g, 10.0 mmol) is heated at 100-110°C for 2 hours.
-
The resulting ethanol is removed under reduced pressure.
-
The reaction mixture is then added to 20 mL of diphenyl ether and heated to 250°C for 30 minutes.
-
After cooling to room temperature, 50 mL of hexane is added to precipitate the product.
-
The precipitate is collected by filtration, washed with hexane, and dried under vacuum to yield 8-bromo-4-hydroxyquinoline as a solid.
Step 2: Synthesis of 8-Bromo-4-chloroquinoline
The 4-hydroxy group is converted to a chloro group using phosphorus oxychloride.
Materials:
-
8-Bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 8-bromo-4-hydroxyquinoline (1.80 g, 8.0 mmol) and phosphorus oxychloride (15 mL) in 20 mL of toluene is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 8-bromo-4-chloroquinoline.
Step 3: Synthesis of this compound
A regioselective iodination at the C3 position is achieved using N-iodosuccinimide.[4][5][6]
Materials:
-
8-Bromo-4-chloroquinoline
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 8-bromo-4-chloroquinoline (1.65 g, 6.8 mmol) in 50 mL of dichloromethane, N-iodosuccinimide (1.68 g, 7.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of a saturated sodium thiosulfate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
Diagram of the Synthetic Workflow:
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Site-Selective Suzuki Coupling of 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the context of drug discovery and development, the selective functionalization of polyhalogenated heterocyclic scaffolds is of paramount importance for generating molecular diversity and exploring structure-activity relationships (SAR). The 8-bromo-4-chloro-3-iodoquinoline core represents a versatile building block, offering three distinct halogenated positions for sequential and site-selective cross-coupling reactions. This document provides detailed application notes and protocols for the selective Suzuki coupling reaction at the C-3 position of this compound, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).
Principle of Site Selectivity
The site-selective Suzuki coupling of this compound is governed by the relative reactivity of the three different halogen substituents. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step in the catalytic cycle. The bond dissociation energies and, consequently, the reactivity of the C-X bonds follow the trend: C-I < C-Br < C-Cl. This inherent difference in reactivity allows for the selective activation and coupling at the most labile C-I bond under carefully controlled reaction conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
A study on the Suzuki cross-coupling of analogous 2-aryl-4-chloro-3-iodoquinolines demonstrated that the reaction with arylboronic acids proceeds selectively at the C-3 iodo position.[2] This precedent strongly supports the feasibility of a highly site-selective Suzuki coupling at the C-3 position of this compound.
Experimental Protocols
The following protocol is a representative procedure for the site-selective Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar polyhalogenated quinolines.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
Seal the flask with the rubber septum and flush the system with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Using a syringe, add anhydrous dimethylformamide (approximately 5 mL per mmol of the quinoline substrate) to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for dissolution of the solids.
-
Through the septum, add a 2M aqueous solution of potassium carbonate (2.0 equiv.).
-
Continue to flush the system with nitrogen or argon for an additional 10 minutes.
-
Connect a balloon filled with nitrogen or argon to the top of the condenser.
-
Heat the reaction mixture with stirring to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-8-bromo-4-chloroquinoline.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the site-selective Suzuki coupling at the C-3 position of this compound, based on analogous reactions.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |
Note: Yields are estimated based on reported values for structurally similar substrates and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
Mandatory Visualizations
Logical Relationship of Site Selectivity
Caption: Site-selectivity in the Suzuki coupling of this compound.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the site-selective Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound offers a reliable and efficient method for the synthesis of 3-aryl-8-bromo-4-chloroquinolines. The predictable site selectivity, driven by the differential reactivity of the carbon-halogen bonds, allows for the targeted modification of this versatile heterocyclic scaffold. The resulting products can serve as valuable intermediates in the development of novel pharmaceuticals and functional materials, with the remaining bromine and chlorine atoms available for further diversification. The provided protocol serves as a robust starting point for researchers in this field.
References
Application Notes and Protocols: Regioselective Sonogashira Coupling of 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective Sonogashira coupling of 8-bromo-4-chloro-3-iodoquinoline with terminal alkynes. This reaction is a powerful tool for the synthesis of complex, functionalized quinoline derivatives, which are key scaffolds in many pharmaceutical agents and functional materials. The inherent reactivity differences among the three halogen substituents (Iodo > Bromo > Chloro) under Sonogashira conditions allow for precise, regioselective alkynylation at the C-3 position.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2] This reaction is widely employed in medicinal chemistry and materials science due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]
For polyhalogenated substrates such as this compound, the regioselectivity of the Sonogashira coupling is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity order is I > Br > Cl, enabling selective functionalization.[3] This allows for the stepwise introduction of different substituents, providing a versatile strategy for the synthesis of diverse molecular architectures. For instance, in the case of 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs exclusively at the iodo-substituted position.[4]
Key Applications in Drug Development
Quinoline derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse alkynyl moieties into the quinoline scaffold via the Sonogashira coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in drug discovery programs.
Experimental Protocols
This section details a representative experimental protocol for the regioselective Sonogashira coupling of this compound with a terminal alkyne. The following protocol is based on established procedures for similar polyhalogenated heterocyclic systems.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and copper(I) iodide (0.04 - 0.10 equiv.).
-
Add the anhydrous solvent and the amine base.
-
To the resulting mixture, add the terminal alkyne (1.1 - 1.5 equiv.) via syringe.
-
The reaction mixture is then stirred at room temperature or heated (typically between 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-alkynyl-8-bromo-4-chloroquinoline.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of polyhalogenated quinolines with various terminal alkynes, based on analogous reactions reported in the literature.
Table 1: Reaction Conditions for the Regioselective Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 12 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 80 | 8 |
| 3 | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 |
Note: The data presented is representative of typical conditions for Sonogashira couplings of similar polyhalogenated heterocycles and may require optimization for the specific substrate.
Table 2: Representative Yields for the Coupling of a Polyhaloquinoline with Various Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 8-Bromo-4-chloro-3-(phenylethynyl)quinoline | 85-95 |
| 2 | 1-Hexyne | 8-Bromo-4-chloro-3-(hex-1-yn-1-yl)quinoline | 75-85 |
| 3 | Trimethylsilylacetylene | 8-Bromo-4-chloro-3-((trimethylsilyl)ethynyl)quinoline | 90-98 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(8-Bromo-4-chloroquinolin-3-yl)-2-methylbut-3-yn-2-ol | 70-80 |
Note: Yields are based on published results for structurally similar substrates and serve as an estimation. Actual yields may vary depending on the specific reaction conditions and the nature of the alkyne.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Diagram 2: Regioselectivity of the Sonogashira Coupling
References
Application Notes and Protocols: 8-Bromo-4-chloro-3-iodoquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloro-3-iodoquinoline is a versatile tri-halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of complex polysubstituted quinolines. The distinct reactivity of the three different halogen atoms (I > Br > Cl) under various palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization of the quinoline core. This unique property makes it an attractive building block in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel chemical entities.
Chemical Properties and Reactivity
The utility of this compound as a chemical intermediate is primarily dictated by the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This reactivity gradient enables a stepwise and site-selective approach to introduce a variety of substituents at positions 3, 4, and 8 of the quinoline scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₄BrClIN |
| Molecular Weight | 368.40 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, Dioxane, and THF |
Applications in Medicinal Chemistry
Substituted quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold provides a robust platform for the synthesis of libraries of novel quinoline-based compounds for screening against various biological targets. A significant area of interest is the development of kinase inhibitors, as many quinoline derivatives have been found to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Anticancer Drug Discovery
The sequential functionalization of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of novel quinoline derivatives as potential anticancer agents. By introducing different aryl, alkyl, amino, and alkynyl groups at positions 3, 4, and 8, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance their potency and selectivity against specific cancer cell lines.
Table 2: Anticancer Activity of Exemplary Trisubstituted Quinoline Derivatives
| Compound ID | 3-Substituent | 4-Substituent | 8-Substituent | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Q-1 | Phenyl | Aniline | Morpholine | T47D (Breast) | 0.016 | [1] |
| Q-2 | 4-Fluorophenyl | Piperidine | Pyrazole | HL-60 (Leukemia) | 19.88 | [2] |
| Q-3 | Thienyl | N-methylaniline | 4-methylpiperazine | A549 (Lung) | 7.47 | [3] |
| Q-4 | Pyridinyl | Cyclohexylamine | Indole | HEp-2 (Larynx) | 49.01% inhibition | [2] |
| Q-5 | Naphthyl | Benzylamine | Thiomorpholine | AGS (Gastric) | 4.28 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and its subsequent sequential functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of this compound
A plausible synthetic route to this compound starts from 8-bromo-4-chloroquinoline. The subsequent iodination at the 3-position can be achieved through a directed ortho-metalation approach.
Protocol 1: Synthesis of this compound
-
Starting Material: 8-Bromo-4-chloroquinoline.
-
Dissolution: Dissolve 8-Bromo-4-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour to ensure complete deprotonation at the 3-position.
-
Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Sequential Cross-Coupling Reactions
The differential reactivity of the halogens (I > Br > Cl) allows for a three-step sequential functionalization of the quinoline core. The general workflow involves the initial reaction at the most reactive C-I bond, followed by reaction at the C-Br bond, and finally at the C-Cl bond.
Diagram 1: Sequential Cross-Coupling Workflow
Caption: A general workflow for the sequential functionalization of this compound.
Protocol 2: Stepwise Suzuki-Miyaura Coupling
This protocol describes a two-step Suzuki-Miyaura coupling, first at the C-3 position (after an initial Sonogashira reaction to cap the iodo position) and then at the C-8 position.
-
Step 1: Suzuki Coupling at C-3 (hypothetical intermediate from Sonogashira)
-
To a solution of 8-bromo-4-chloro-3-ethynylquinoline (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography.
-
-
Step 2: Suzuki Coupling at C-8
-
To the 8-bromo-4-chloro-3-arylquinoline from the previous step (1.0 eq) in a 3:1 mixture of dioxane and water, add a different arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Degas the mixture and heat at 100 °C for 24-48 hours.
-
Follow the same workup and purification procedure as in Step 1.
-
Table 3: Representative Yields for Sequential Suzuki-Miyaura Coupling
| Step | Halogen Reacted | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | C-I | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | 75-90 |
| 2 | C-Br | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 24-48 | 60-80 |
| 3 | C-Cl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 48 | 40-60 |
Protocol 3: Stepwise Sonogashira Coupling
This protocol outlines the selective coupling of terminal alkynes, first at the C-3 position and then at the C-8 position.
-
Step 1: Sonogashira Coupling at C-3
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the product by column chromatography.[4]
-
-
Step 2: Sonogashira Coupling at C-8
-
To the 8-bromo-4-chloro-3-alkynylquinoline (1.0 eq) and a different terminal alkyne (1.1 eq) in DMF, add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).
-
Degas the mixture and heat at 80 °C for 24 hours.
-
Follow a similar workup and purification procedure as in Step 1.
-
Protocol 4: Selective Buchwald-Hartwig Amination
This protocol describes the amination at the C-4 and C-8 positions. The C-4 chloro is generally more activated towards nucleophilic aromatic substitution, including the Buchwald-Hartwig amination, than the C-8 bromo. However, selectivity can be achieved by careful choice of catalyst and reaction conditions.[5]
-
Step 1: Amination at C-4
-
To a solution of 8-bromo-4-chloro-3-substituted-quinoline (1.0 eq) in toluene, add the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Degas the mixture and heat at 90-110 °C for 12-24 hours.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
-
Step 2: Amination at C-8
-
The resulting 8-bromo-4-amino-3-substituted-quinoline can be further functionalized at the C-8 position using a more reactive catalyst system, for example, using a more electron-rich and bulky phosphine ligand like RuPhos, and potentially a different base and solvent system to achieve the desired transformation.
-
Signaling Pathway Modulation
Quinoline derivatives synthesized from this compound have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7]
Diagram 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Reactions with 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic manipulation of 8-Bromo-4-chloro-3-iodoquinoline. This versatile building block offers three distinct halogen atoms, allowing for selective functionalization through various cross-coupling reactions, making it a valuable scaffold in medicinal chemistry and materials science. The protocols outlined below focus on key palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki, and Buchwald-Hartwig amination.
Introduction to the Reactivity of this compound
The reactivity of the three halogen substituents on the quinoline core is governed by the relative strengths of the carbon-halogen bonds. In general, the order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for the selective functionalization of the 3-position (iodo) under milder conditions, while the 8-position (bromo) and 4-position (chloro) can be targeted under more forcing conditions or with specific catalyst systems. However, it is important to note that the electronic environment of the quinoline ring and the choice of catalyst and ligands can sometimes override this general trend, enabling selective reactions at other positions.
Experimental Protocols
Selective Sonogashira Coupling at the C-3 Position
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] Given the high reactivity of the C-I bond, the 3-position of this compound can be selectively alkynylated.
Protocol for Sonogashira Coupling with Phenylacetylene:
To a solution of this compound (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and triethylamine, is added phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 3-alkynylated quinoline derivative.
Table 1: Representative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | THF/Et₃N | 25 | 4 | 85-95 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DMF/Et₃N | 25 | 3 | 80-90 (estimated) |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Toluene/Et₃N | 50 | 6 | 75-85 (estimated) |
| Note: Yields are estimated based on typical Sonogashira reactions with iodoarenes. |
Selective Suzuki Coupling at the C-4 Position
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5] While the C-3 iodo group is the most reactive, specific catalytic systems can promote selective coupling at the C-4 chloro position. A patent describing the Suzuki coupling of the analogous 8-Bromo-4-chloro-7-methoxy-quinoline demonstrates that reaction at the C-4 position is feasible with high yields.
Protocol for Suzuki Coupling with Phenylboronic Acid:
In a reaction vessel, this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and a base such as Na₂CO₃ (3.0 eq) are suspended in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The mixture is thoroughly degassed with argon or nitrogen and then heated to reflux (around 90-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 4-aryl-8-bromo-3-iodoquinoline.
Table 2: Data for Suzuki Coupling Reactions of 8-Bromo-4-chloro-7-methoxy-quinoline
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 82 |
| 2 | Furan-3-ylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 94 |
| 3 | 3,5-Dimethyl-isoxazol-4-ylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
| 4 | 1H-Indol-5-ylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 84 |
| Data adapted from patent WO2010129451A1 for the analogous 8-Bromo-4-chloro-7-methoxy-quinoline. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction is instrumental in the synthesis of aryl amines. Selective amination can be achieved at the C-3 position due to the lability of the C-I bond.
Protocol for Buchwald-Hartwig Amination with Morpholine:
A mixture of this compound (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base, for instance, Cs₂CO₃ (2.0 eq), in an anhydrous solvent like toluene or dioxane is subjected to several cycles of vacuum and argon backfill. The reaction is then heated to 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product, 3-(morpholino)-8-bromo-4-chloroquinoline, is isolated by column chromatography.
Table 3: Representative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 80-90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 75-85 (estimated) |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 70-80 (estimated) |
| Note: Yields are estimated based on typical Buchwald-Hartwig aminations with iodoarenes. |
Applications in Drug Discovery: Targeting Cancer Signaling Pathways
Quinoline derivatives are prevalent scaffolds in medicinal chemistry, with many exhibiting potent anticancer activity.[8][9] Functionalization of the this compound core can lead to the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR/EGFR pathways.[10][11][12][13]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival. Its deregulation is a common event in many cancers. Similarly, the VEGFR and EGFR tyrosine kinase receptors are key mediators of angiogenesis and cell proliferation, respectively, and are validated targets for cancer therapy.[12][13] The synthesis of novel derivatives from this compound provides a platform for discovering new inhibitors of these critical pathways.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. CN104592109A - Method for preparing 8-bromoquinoline derivative - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. iris.unica.it [iris.unica.it]
- 11. researchgate.net [researchgate.net]
- 12. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the purification of 8-Bromo-4-chloro-3-iodoquinoline, a polyhalogenated quinoline derivative of interest in medicinal chemistry and materials science. The protocol employs a two-step purification strategy involving column chromatography followed by recrystallization to achieve high purity.
Introduction
Substituted quinolines are a significant class of heterocyclic compounds with a wide range of biological activities and applications in drug discovery. The purity of these compounds is paramount for accurate biological evaluation and the development of structure-activity relationships. This protocol provides a robust method for the purification of this compound from a crude reaction mixture.
Purification Strategy
The purification strategy is based on a sequential combination of two common and effective techniques for the purification of organic solids:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] It is highly effective for removing baseline impurities and compounds with significantly different polarities from the target molecule.
-
Recrystallization: This method relies on the differences in solubility of the compound and impurities in a suitable solvent at different temperatures.[3][4] It is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product.
Experimental Protocols
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
8-Bromo-4-chloroquinoline is classified as acutely toxic if swallowed and causes serious eye damage.[5] Assume this compound has similar or greater toxicity. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Deionized water
-
Anhydrous sodium sulfate
-
Filter paper
-
Glass wool or cotton
Equipment
-
Glass chromatography column
-
Separatory funnel
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Heating mantle with a stirrer
-
Buchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates, tank, and UV lamp
Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude product. The scale can be adjusted as needed.
4.1. Preparation of the Column
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter and 40-50 cm length).
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[1]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in hexane. For 1 gram of crude product, use approximately 50-100 grams of silica gel.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[1]
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4.2. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
4.3. Elution and Fraction Collection
-
Begin eluting the column with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A common gradient could be from 100% hexane to 95:5, 90:10, and 80:20 hexane:ethyl acetate. The optimal solvent system should be determined by preliminary Thin-Layer Chromatography (TLC).
-
Collect the eluent in a series of labeled test tubes or flasks.[6]
-
Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
4.4. Solvent Removal
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.
Protocol for Recrystallization
5.1. Solvent Selection
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Test small amounts of the partially purified product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethanol/water) to find a suitable one.
5.2. Recrystallization Procedure
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[8]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[8]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Column Chromatography | Recrystallization | Overall |
| Starting Material | Crude Product | Partially Purified Product | Crude Product |
| Typical Yield | 60-80% | 85-95% | 50-75% |
| Expected Purity (by HPLC/NMR) | >95% | >99% | >99% |
| Physical Appearance | Off-white to light yellow solid | Crystalline solid | Crystalline solid |
Visualizations
Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. 8-Bromo-4-chloroquinoline AldrichCPR | 65340-71-8 [sigmaaldrich.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 8-Bromo-4-chloro-3-iodoquinoline
Introduction
8-Bromo-4-chloro-3-iodoquinoline is a polyhalogenated aromatic heterocyclic compound. Halogenated quinolines are a class of compounds with a wide range of applications in medicinal chemistry and materials science, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities.[1] The specific properties and applications of this compound are not well-documented, but it can be inferred from related structures that it may serve as a key intermediate in the synthesis of more complex molecules. These notes provide a general guideline for the safe handling, storage, and potential use of this compound in a research setting.
Physical and Chemical Properties (Inferred)
Quantitative data for this compound is not available. The table below summarizes the properties of structurally related compounds to provide an estimation of its characteristics.
| Property | 8-Bromo-4-chloroquinoline[2] | 8-Bromo-3-chloroisoquinoline[3] | 8-Bromo-4-chloro-2-methylquinoline[4] |
| CAS Number | 65340-71-8 | 1029720-63-5 | 1201-07-6 |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN | C₁₀H₇BrClN |
| Molecular Weight | 242.50 g/mol | 242.50 g/mol | 256.53 g/mol |
| Appearance | Solid | - | - |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage)[5] | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] | - |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[5] | - | - |
Health and Safety Information
Based on the hazard information for similar compounds, this compound should be handled with extreme care.
Potential Hazards:
-
Acute Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[3][5]
-
Eye Damage: May cause serious and potentially irreversible eye damage.[5]
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3]
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure safety shower and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.
-
Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Handling
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Handling:
-
Avoid creating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
-
Ensure good industrial hygiene and safety practices.
Experimental Protocols
The following are generalized protocols. Specific experimental conditions will need to be optimized for your particular application.
Protocol 5.1: General Procedure for Weighing and Dissolving
-
Perform all operations in a chemical fume hood.
-
Don appropriate PPE (lab coat, gloves, safety goggles, face shield).
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula.
-
Record the exact weight.
-
To dissolve, add the solid to a suitable solvent in a flask equipped with a magnetic stir bar.
-
Stir the mixture until the solid is completely dissolved. Gentle heating may be required for some solvents, but this should be done with caution and with appropriate fire safety measures in place.
Protocol 5.2: Use as a Synthetic Intermediate (Illustrative Example)
This protocol is a hypothetical example of how this compound might be used in a Suzuki coupling reaction, a common reaction for forming carbon-carbon bonds.
-
In a chemical fume hood, add this compound (1 equivalent), a suitable boronic acid (1.1 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to a dry reaction flask.
-
Add a base (e.g., K₂CO₃, 2 equivalents) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Experimental Workflow: Safe Handling of a Potentially Hazardous Chemical Compound
Caption: Workflow for the safe handling of potentially hazardous chemical compounds.
Logical Relationship: Potential Applications of Substituted Quinolines
Caption: Potential applications of substituted quinolines in research and development.
References
- 1. 7-Bromo-4-chloro-3-iodo-8-methylquinoline | 1431364-05-4 | Benchchem [benchchem.com]
- 2. 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8 [sigmaaldrich.com]
- 3. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 8-Bromo-4-chloroquinoline AldrichCPR | 65340-71-8 [sigmaaldrich.com]
Application Notes and Protocols for 8-Bromo-4-chloro-3-iodoquinoline
Safety Data Sheet Summary
The safety and physical property data presented below are extrapolated from related compounds such as 8-bromo-4-chloroquinoline, 6-bromo-4-chloroquinoline, and other halogenated quinolines. These values are estimates and may not accurately reflect the properties of 8-Bromo-4-chloro-3-iodoquinoline.
Physical and Chemical Properties
| Property | Value (Estimated) | Source/Analogue |
| Molecular Formula | C₉H₄BrClIN | N/A |
| Molecular Weight | 396.40 g/mol | N/A |
| Appearance | Expected to be a solid (e.g., light yellow) | [1] |
| Melting Point | 110 - 112 °C (for 6-Bromo-4-chloroquinoline) | [1] |
| Boiling Point | No data available | |
| Solubility | Insoluble in water; Soluble in organic solvents | General knowledge |
| Flash Point | > 112 °C / > 233.6 °F (for 3-Bromoquinoline) | [2] |
Toxicological Information
| Hazard | Statement (for related compounds) | Source/Analogue |
| Acute Oral Toxicity | Harmful if swallowed | [2][3] |
| Acute Dermal Toxicity | Harmful in contact with skin | [3] |
| Acute Inhalation Toxicity | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | [2][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [2][3] |
Handling and Storage
| Aspect | Recommendation | Source/Analogue |
| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. | [1][4] |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [1][2] |
| Hygiene Measures | Wash hands thoroughly after handling. | [2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Application Notes
This compound belongs to the class of halogenated quinolines, which are recognized as versatile building blocks in medicinal chemistry and drug development.[5][6] The unique substitution pattern of bromine, chlorine, and iodine on the quinoline scaffold suggests its potential utility in the synthesis of novel therapeutic agents.
Key Potential Applications:
-
Anticancer Drug Development: Halogenated quinolines have been investigated for their anticancer properties.[5][6] This compound can serve as a precursor for the synthesis of molecules targeting various cancer-related pathways. The presence of multiple halogen atoms provides sites for further chemical modification and optimization of biological activity.
-
Antimicrobial Agents: Quinoline derivatives are known to exhibit significant antimicrobial properties.[6] this compound could be explored for the development of new antibacterial and antifungal agents.
-
Kinase Inhibitors: The quinoline core is a common scaffold in the design of kinase inhibitors. For instance, GSK2126458, a potent inhibitor of PI3K and mTOR, incorporates a bromo-iodo-quinoline moiety, highlighting the importance of this structural motif in targeting these key signaling proteins.[7]
-
Chemical Probes: The reactivity of the carbon-halogen bonds can be exploited for the synthesis of chemical probes to study biological processes.
Experimental Protocols
The following are generalized protocols for the use of halogenated quinolines in organic synthesis, based on methodologies described for related compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds. This can be used to introduce aryl or heteroaryl substituents at the bromine or iodine positions.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1 equivalent), the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Quinoline via Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines a general procedure for the substitution of the chloro group at the 4-position of the quinoline ring with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, Et₃N, if necessary)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1-2 equivalents) and the base (if required).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.
-
Wash the organic layer or the filtered solid with water.
-
Dry the product under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways for functionalizing this compound.
Caption: A generalized workflow for drug discovery using the quinoline scaffold.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 6. 7-Bromo-4-chloro-3-iodo-8-methylquinoline | 1431364-05-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Bromo-4-chloro-3-iodoquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloro-3-iodoquinoline is a polyhalogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities. Halogenation at various positions of the quinoline ring can significantly influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable scaffold in drug design.[1] While specific data for this compound is not extensively available in the public domain, the known applications of structurally similar halogenated quinolines provide a strong basis for exploring its potential in drug discovery, particularly in the areas of oncology and infectious diseases.
This document outlines potential applications, experimental protocols, and relevant biological pathways for this compound, drawing insights from research on related quinoline-based compounds.
Potential Applications
Based on the activities of analogous compounds, this compound holds promise in the following areas:
-
Kinase Inhibition: Many substituted quinolines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, 4-anilinoquinolines have been shown to inhibit Protein Kinase Novel 3 (PKN3), a kinase implicated in prostate and pancreatic cancers.[2] The specific halogenation pattern of this compound may confer unique selectivity and potency against specific kinases.
-
Anticancer Activity: By targeting kinases or other signaling pathways, this compound could potentially inhibit cancer cell proliferation, survival, and metastasis. Studies on related compounds suggest that halogenated quinolines can modulate signaling pathways in cancer cells.[1]
-
Antimicrobial Properties: Halogenated quinolines have a history of use as antimicrobial agents. The presence of multiple halogens in this compound may enhance its ability to disrupt microbial processes, suggesting potential applications against various bacterial and fungal strains.[1]
Quantitative Data on Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activity of several 4-anilinoquinoline derivatives against Protein Kinase Novel 3 (PKN3) and Cyclin G Associated Kinase (GAK). This data illustrates how substitutions on the quinoline core can influence potency and selectivity, providing a reference for the potential activity of this compound.
| Compound ID | X | R1 | R2 | PKN3 IC50 (µM) | GAK Ki (µM) |
| 2 | CH | CF3 | H | 0.28 | 0.0039 |
| 4 | N | CF3 | H | 4.4 | 0.037 |
| 5 | CH | H | H | 1.1 | 0.040 |
| 6 | CH | F | H | 0.70 | 0.0057 |
| 8 | CH | Cl | H | 0.070 | 0.0069 |
| 9 | CH | Br | H | 0.0093 | 0.0031 |
| 10 | CH | I | H | 0.098 | 0.0038 |
| 14 | CH | H | Cl | 0.027 | 0.0013 |
| 16 | CH | H | I | 0.014 | 0.0044 |
Data sourced from a study on 4-anilino-quin(az)oline inhibitors of PKN3.[2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a general method for assessing the inhibitory activity of a test compound like this compound against a specific protein kinase using a Förster Resonance Energy Transfer (FRET)-based assay.
Objective: To determine the IC50 value of this compound for a target kinase.
Materials:
-
Recombinant purified target kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor
-
Microplate reader capable of detecting FRET signal
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
In a 384-well microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target kinase enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the FRET signal on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the effect of this compound on the proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., prostate, pancreatic)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Bromo-4-chloro-3-iodoquinoline, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable general synthetic pathway for this compound?
A common and logical approach involves a multi-step synthesis starting from 2-bromoaniline. The pathway consists of three primary stages: construction of the quinoline core, chlorination at the 4-position, and finally, regioselective iodination at the 3-position. Each step presents unique challenges that can impact the overall yield.
Caption: General synthetic workflow for this compound.
FAQ 2: My yield is low during the initial quinoline ring formation. How can this be improved?
Low yields in the formation of 8-Bromo-4-hydroxyquinoline are typically due to incomplete cyclization or the formation of side products. The high temperatures required for the thermal cyclization in the Gould-Jacobs reaction can lead to decomposition if not carefully controlled.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 2-bromoaniline and malonate derivative are pure. Contaminants can interfere with the initial condensation and subsequent cyclization.
-
Cyclization Conditions: The choice of high-boiling point solvent is critical. Diphenyl ether is commonly used, but its temperature must be precisely maintained.[1] Overheating can cause charring and by-product formation, while insufficient heat leads to incomplete reaction.
-
Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the yield and purity of the product.
Table 1: Comparison of Cyclization Solvents & Conditions
| Solvent | Typical Temperature | Advantages | Disadvantages |
| Diphenyl Ether | 240-260 °C | Excellent heat transfer; High boiling point. | Difficult to remove; Can promote side reactions if overheated.[2] |
| Dowtherm A | 250-260 °C | Similar to diphenyl ether; Thermally stable. | Requires careful handling and removal. |
| Solvent-Free | >220 °C | Reduced workup complexity. | Risk of localized overheating and charring. |
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Caption: Troubleshooting logic for low yield in the quinoline formation step.
FAQ 3: The chlorination of 8-Bromo-4-hydroxyquinoline is incomplete or results in a dark, impure product. What are the best practices?
This step converts the 4-hydroxy group to the 4-chloro group, which is crucial for subsequent reactions. The most common issue is incomplete reaction or degradation caused by the harsh reagents.
Troubleshooting Steps:
-
Choice of Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent. Using it in excess ensures the complete conversion of the hydroxyl group. Some protocols may benefit from the addition of a catalytic amount of DMF.
-
Temperature Control: The reaction is often exothermic. Add the substrate to the POCl₃ in portions to maintain control. After the initial addition, a period of reflux is typically required to drive the reaction to completion.[3]
-
Work-up Procedure: The work-up is critical. Excess POCl₃ must be quenched carefully by slowly pouring the reaction mixture onto crushed ice. This must be done in a well-ventilated fume hood. The product often precipitates as a hydrochloride salt, which can be neutralized with a base like aqueous ammonia or sodium bicarbonate to yield the free base.
Detailed Experimental Protocol: Chlorination
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-Bromo-4-hydroxyquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: Adjust the pH of the aqueous solution to 8-9 with a suitable base (e.g., 2M NaOH or NH₄OH).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-Bromo-4-chloroquinoline can be purified further by column chromatography or recrystallization.
FAQ 4: How can I achieve selective iodination at the 3-position without affecting other positions on the quinoline ring?
Direct electrophilic iodination of 8-Bromo-4-chloroquinoline is difficult and often leads to a mixture of products or no reaction. The most effective method for achieving regioselectivity at the C-3 position is through Directed ortho-Metalation (DoM) . This involves deprotonating the C-3 position with a strong base at low temperatures, followed by quenching with an iodine source.
Key Considerations for Success:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be anhydrous.
-
Strong Base: Lithium diisopropylamide (LDA) is the base of choice. It is typically prepared in situ from diisopropylamine and n-butyllithium (n-BuLi) or purchased as a solution.
-
Temperature: The deprotonation and iodination must be carried out at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Iodine Source: Molecular iodine (I₂) is a common and effective electrophile for quenching the lithiated species.
Detailed Experimental Protocol: Directed Iodination
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Solution Preparation: Dissolve 8-Bromo-4-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Deprotonation: Slowly add a solution of LDA (1.1-1.5 eq) in THF to the quinoline solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (I₂, 1.2-1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure this compound.
Caption: Mechanism of Directed ortho-Metalation for C-3 iodination.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 8-Bromo-4-chloro-3-iodoquinoline.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound, categorized by the key reaction stages.
Stage 1: Synthesis of the 8-Bromoquinolin-4-ol Intermediate
Q1: My yield of 8-Bromoquinolin-4-ol is significantly lower than expected. What are the potential causes?
A1: Low yields in the initial cyclization to form the quinolin-4-ol core can stem from several factors:
-
Incomplete Cyclization: The high temperatures required for cyclization can lead to thermal decomposition of starting materials or intermediates if not carefully controlled. Ensure the reaction temperature is optimal and uniform.
-
Side Reactions of Starting Materials: Substituted anilines can undergo various side reactions, including oxidation or polymerization, especially at elevated temperatures. Using an inert atmosphere (e.g., Nitrogen or Argon) can mitigate these issues.
-
Impure Reagents: The purity of the starting aniline and the cyclizing agent (e.g., diethyl malonate derivatives) is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I am observing multiple spots on my TLC plate for the crude 8-Bromoquinolin-4-ol. What could these be?
A2: The presence of multiple spots suggests the formation of isomers or byproducts.
-
Isomer Formation: Depending on the specific synthetic route (e.g., Conrad-Limpach or Doebner-von Miller), there is a possibility of forming regioisomers if the cyclization is not completely regioselective.
-
Incomplete Reaction: One of the spots could be unreacted starting material.
-
Over-bromination: If bromination is performed on the quinoline core, di-bromo species (e.g., 5,8-dibromo or 6,8-dibromo derivatives) can form.[1]
Stage 2: Chlorination of 8-Bromoquinolin-4-ol
Q3: The conversion of 8-Bromoquinolin-4-ol to 8-Bromo-4-chloroquinoline using phosphorus oxychloride (POCl₃) is incomplete. How can I improve this?
A3: Incomplete chlorination is a common issue.
-
Insufficient POCl₃: Ensure at least a molar equivalent of POCl₃ is used. Often, using POCl₃ as the solvent or in large excess drives the reaction to completion.[2]
-
Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Monitor the reaction by TLC until the starting material is consumed.
-
Formation of Intermediates: The reaction proceeds through phosphorylated intermediates. Under certain conditions, these can be stable and require sufficient heat to convert to the final product.[2]
Q4: After work-up of the chlorination reaction, I have a very dark, tarry crude product that is difficult to purify. What causes this?
A4: Dark, insoluble byproducts are often a result of side reactions of POCl₃.
-
Harsh Reaction Conditions: Prolonged heating at very high temperatures can lead to decomposition and polymerization.
-
Hydrolysis of POCl₃: Any moisture present will hydrolyze POCl₃ to phosphoric acid, which can catalyze side reactions. Ensure all glassware is dry and reagents are anhydrous.
-
Work-up Procedure: The quenching of excess POCl₃ with ice/water is highly exothermic and must be done slowly and with vigorous stirring to prevent localized heating and decomposition.
Stage 3: Iodination of 8-Bromo-4-chloroquinoline
Q5: I am attempting to introduce iodine at the C3 position via lithiation and quenching with iodine, but I am getting a mixture of products and low yield. What is going wrong?
A5: The lithiation of haloquinolines is a powerful but sensitive reaction.
-
Incorrect Organolithium Reagent: The choice of butyllithium (n-BuLi, s-BuLi, or t-BuLi) is critical. For deprotonation at C3, a strong, non-nucleophilic base is needed. However, organolithium reagents can also act as nucleophiles, adding to the quinoline ring, or undergo metal-halogen exchange.[3][4]
-
Low Temperature is Crucial: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions such as Wurtz-type coupling and decomposition of the lithiated intermediate.[3]
-
Metal-Halogen Exchange: The organolithium reagent can potentially exchange with the bromine at C8 or the chlorine at C4, leading to a mixture of iodinated products.
-
Proton Source: Any residual moisture or acidic protons in the reaction mixture will quench the organolithium reagent and the lithiated intermediate, reducing the yield.
Q6: Can I use electrophilic iodination instead? What are the potential pitfalls?
A6: Direct electrophilic iodination is an alternative, but regioselectivity can be a challenge.
-
Formation of Regioisomers: The directing effects of the existing bromo and chloro substituents, as well as the quinoline nitrogen, will influence the position of iodination. This can lead to a mixture of C3, C5, C6, or C7 iodinated products.[5][6]
-
Di-iodination: Over-iodination to form a di-iodo species is a possible side reaction.[5] Careful control of stoichiometry and reaction conditions is necessary.
Summary of Quantitative Data
The following table summarizes reported yields for key steps in the synthesis of similar halogenated quinolines, which can serve as a benchmark for your experiments.
| Reaction Step | Reagents | Product | Reported Yield |
| Chlorination of 7-chloro-4-hydroxyquinoline | Phosphorus Oxychloride (POCl₃) | 4,7-dichloroquinoline | ~90% |
| Bromination of 8-hydroxyquinoline | Bromine (Br₂) in CH₃CN | 5,7-dibromo-8-hydroxyquinoline | ~37% |
| Bromination of 8-methoxyquinoline | Bromine (Br₂) in CHCl₃ | 5-bromo-8-methoxyquinoline | 92% |
| C3-Iodination of 8-nitroquinoline | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | 3-iodo-8-nitroquinoline | ~40-77% |
| Lithiation and Iodination of a halo-quinoline | n-BuLi, Iodine | 3-iodo-quinoline derivative | Variable |
Experimental Protocols
Below is a generalized, plausible protocol for the synthesis of this compound based on common synthetic methodologies for analogous compounds. Note: This is a theoretical protocol and should be adapted and optimized based on laboratory results.
Step 1: Synthesis of 8-Bromo-4-chloroquinoline
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-Bromoquinolin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-Bromo-4-chloroquinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (via Lithiation)
-
Dissolve 8-Bromo-4-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway for this compound with key side reactions.
Troubleshooting Workflow
Caption: A troubleshooting workflow for key synthesis steps.
References
- 1. acgpubs.org [acgpubs.org]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.saylor.org [resources.saylor.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 8-Bromo-4-chloro-3-iodoquinoline Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 8-Bromo-4-chloro-3-iodoquinoline. The following information is based on general principles of organic chemistry and purification techniques for structurally related compounds, as specific data for this molecule is limited.
Troubleshooting Guides
This section addresses common issues observed during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: Poor Separation of the Desired Compound from Impurities
If you are observing co-elution of your target compound with impurities, consider the following troubleshooting steps:
-
Solvent System Optimization: A slight adjustment in the polarity of your eluent can significantly impact separation.
-
Recommendation: If using a standard Hexane/Ethyl Acetate system, try adding a small percentage of a third solvent with a different polarity, such as Dichloromethane (DCM) or a trace amount of Triethylamine (TEA) to neutralize the silica gel and reduce tailing.
-
-
Stationary Phase Variation: Standard silica gel may not be optimal for all separations.
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Recommendation: Consider using alternative stationary phases like alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[1]
-
-
Gradient Elution: A step or linear gradient can help resolve compounds with close Rf values.
-
Recommendation: Start with a low polarity mobile phase and gradually increase the polarity.
-
Issue 2: The Compound is Sticking to the Column or Decomposing
Halogenated quinolines can be sensitive to the acidic nature of standard silica gel, leading to low recovery or decomposition.[1]
-
Silica Gel Deactivation: Neutralizing the silica gel can prevent the degradation of acid-sensitive compounds.[1]
-
Protocol: Prepare a slurry of silica gel in your non-polar solvent containing 1% Triethylamine (TEA).
-
-
Alternative Stationary Phases: If deactivation is insufficient, a different stationary phase may be necessary.
-
Recommendation: Florisil or alumina can be less harsh alternatives to silica gel.[1]
-
Issue 3: Tailing of the Compound Spot on TLC and Broad Peaks during Column Chromatography
The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, causing tailing.
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Addition of a Basic Modifier: A small amount of a basic additive in the mobile phase can mitigate this interaction.
-
Recommendation: Add 0.1-1% Triethylamine (TEA) or pyridine to your eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: Based on common synthetic routes for similar haloquinolines, potential impurities could include:
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Unreacted starting materials (e.g., 8-bromo-4-chloroquinoline).
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Isomeric byproducts (e.g., compounds with different halogen substitution patterns).
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Products of side reactions (e.g., dehalogenated or multi-iodinated species).
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Residual reagents from the synthesis (e.g., iodine, N-iodosuccinimide).
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for non-polar to moderately polar compounds is a mixture of a non-polar and a slightly more polar solvent. For this compound, a Hexane:Ethyl Acetate or Hexane:Dichloromethane gradient is recommended. Start with a low percentage of the more polar solvent and gradually increase it. A preliminary TLC analysis is crucial to determine the optimal solvent ratio.
Q3: My purified compound still shows minor impurities by NMR. What should I do?
A3: If minor impurities persist after column chromatography, a second purification technique is advisable. Recrystallization is often effective for removing small amounts of impurities. If the impurities are structurally very similar, preparative HPLC might be necessary for achieving high purity.
Q4: Can I use recrystallization as the primary purification method?
A4: Recrystallization can be a primary purification method if the crude material is relatively pure (>90%) and a suitable solvent is found that effectively solubilizes the compound at high temperatures and precipitates it upon cooling, while leaving impurities in the solution.
Data Presentation
Table 1: Hypothetical TLC Data for Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Separation (ΔRf) | Observations |
| 95:5 | 0.5 | 0.55 | 0.2 | Poor (0.05) | Compound and Impurity 1 co-elute. |
| 90:10 | 0.65 | 0.75 | 0.35 | Good (0.1) | Good separation between all spots. |
| 80:20 | 0.8 | 0.85 | 0.5 | Poor (0.05) | All spots run too high on the plate. |
Table 2: Comparison of Purification Techniques
| Technique | Purity Before (%) | Purity After (%) | Yield (%) | Pros | Cons |
| Column Chromatography (Silica Gel) | 85 | 95-98 | 70-85 | Good for separating multiple impurities. | Potential for compound degradation; can be time-consuming. |
| Recrystallization | 95 | >99 | 50-70 | High purity achievable; simple setup. | Lower yield; requires finding a suitable solvent. |
| Preparative HPLC | 98 | >99.5 | 40-60 | Excellent for separating very similar compounds. | Expensive; lower capacity. |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
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Slurry Preparation: In a fume hood, add 100 g of silica gel to a 500 mL beaker. Add 300 mL of your chosen non-polar eluent (e.g., Hexane) containing 1% Triethylamine (TEA). Stir the slurry gently for 5 minutes.
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Column Packing: Wet pack the column with the deactivated silica slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of Dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum and carefully load it onto the top of the column.
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Elution: Begin elution with your starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% TEA).
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Fraction Collection: Collect fractions and monitor by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. A good solvent will have low solubility at room temperature and high solubility at its boiling point. Potential solvents include ethanol, isopropanol, or toluene.
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Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the compound is completely dissolved. Add the minimum amount of hot solvent needed.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification challenges.
References
optimizing reaction conditions for 8-Bromo-4-chloro-3-iodoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and reaction optimization of 8-Bromo-4-chloro-3-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a highly functionalized heterocyclic compound designed for use in medicinal chemistry and materials science. Its three distinct halogen substituents (Iodo, Bromo, Chloro) offer differential reactivity, allowing for sequential and site-selective cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This makes it a valuable scaffold for building complex molecular architectures.
Q2: What is the general synthetic strategy for obtaining this compound?
A2: A common synthetic approach involves a multi-step process starting from a suitable quinoline precursor. A plausible route includes the synthesis of 8-bromo-4-chloroquinoline followed by a selective iodination at the 3-position.
Q3: What are the key challenges in the synthesis of this compound?
A3: Key challenges include controlling the regioselectivity of the halogenation steps, particularly the iodination at the C-3 position without affecting other positions. Additionally, optimizing the reaction conditions to achieve high yields and purity can be complex due to the multiple reactive sites on the quinoline core.
Q4: Which cross-coupling reaction is most favorable at the 3-iodo position?
A4: The C-I bond is generally the most reactive among the C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Therefore, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be selectively performed at the 3-position under carefully controlled conditions. For instance, Sonogashira coupling of a di-substituted quinoline, 2-bromo-4-iodo-quinoline, shows preferential reaction at the more reactive iodide position[1].
Troubleshooting Guides
Synthesis of 8-Bromo-4-chloroquinoline
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of 8-bromo-4-chloroquinoline | Incomplete reaction during the Skraup synthesis of the quinoline core. | Ensure vigorous reaction conditions for the Skraup synthesis; the reaction is often exothermic and can be violent. The use of ferrous sulfate can help moderate the reaction[2]. |
| Inefficient chlorination of the 4-hydroxyquinoline precursor. | Use a suitable chlorinating agent like POCl₃ or SOCl₂. Ensure anhydrous conditions and an appropriate reaction temperature. | |
| Formation of multiple brominated isomers | Non-selective bromination conditions. | Control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). The reaction can be sensitive to the solvent and temperature. A study on the bromination of 8-substituted quinolines highlights the formation of mono and dibromo derivatives depending on the conditions[3][4]. |
Iodination at the 3-position
| Issue | Possible Cause | Troubleshooting Steps |
| No or low yield of 3-iodo product | Insufficient reactivity of the C-3 position. | Radical iodination using reagents like N-iodosuccinimide (NIS) in the presence of a radical initiator can be effective for the C-3 position of quinolines[5]. |
| Decomposition of starting material. | Avoid harsh reaction conditions. Some iodination reagents can be aggressive. Consider milder alternatives and optimize the reaction temperature. | |
| Iodination at other positions | Lack of regioselectivity. | The C-3 position's reactivity can be influenced by the electronic nature of the quinoline ring. Fine-tuning the solvent and iodinating agent is crucial. |
| Solvent-related issues | Reaction with the solvent. | Many traditional iodination reactions use chlorinated solvents, which should be avoided if possible. Water can be an eco-friendly alternative, but caution is needed if ammonia is present to avoid the formation of explosive NI₃[6]. |
Selective Cross-Coupling at the 3-Iodo Position
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of coupled product | Catalyst deactivation or insufficient activity. | Screen different palladium catalysts and ligands. For Suzuki reactions, Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand are common choices[7][8]. |
| Ineffective base. | The choice of base is critical. For Suzuki-Miyaura coupling, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used[9]. | |
| Reaction at bromo or chloro positions | Loss of selectivity. | The reactivity order is generally I > Br > Cl. To achieve selectivity for the iodo position, use milder reaction conditions (e.g., lower temperature, shorter reaction time). This difference in reactivity can be exploited to selectively couple an aryl iodide but not an aryl bromide by performing the reaction at room temperature[10]. |
| Homocoupling of the boronic acid (in Suzuki reactions) | Presence of oxygen; inappropriate reaction conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Optimize the stoichiometry of the reagents. |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-4-chloroquinoline (Hypothetical)
-
Step 1: Synthesis of 8-Bromoquinoline via Skraup Synthesis.
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2-bromoaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene).
-
Add ferrous sulfate to control the exothermic reaction[2].
-
Heat the mixture, and once the reaction starts, remove the heat source.
-
After the initial vigorous reaction subsides, heat the mixture to complete the reaction.
-
Isolate the 8-bromoquinoline through steam distillation and subsequent purification.
-
-
Step 2: N-oxidation of 8-Bromoquinoline.
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Dissolve 8-bromoquinoline in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent such as hydrogen peroxide or m-CPBA and heat to form 8-bromoquinoline-N-oxide.
-
-
Step 3: Chlorination to 8-Bromo-4-chloroquinoline.
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Treat the 8-bromoquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux.
-
Carefully quench the reaction with ice and neutralize to precipitate the product.
-
Purify the crude product by recrystallization or column chromatography.
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Protocol 2: Iodination of 8-Bromo-4-chloroquinoline at the 3-position (Hypothetical)
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Dissolve 8-bromo-4-chloroquinoline in a suitable solvent such as trifluoroacetic acid.
-
Add N-iodosuccinimide (NIS) to the solution.
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Irradiate the mixture with a suitable light source or add a radical initiator to facilitate the reaction, based on similar radical iodinations of chloroquine[5].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product.
-
Purify the this compound by column chromatography.
Protocol 3: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
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In a reaction vessel under an inert atmosphere, combine this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water[9].
-
Stir the mixture at room temperature to favor selective coupling at the C-I bond. The choice of a lower temperature is key for selectivity[10].
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and perform a standard aqueous workup.
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Extract the product with an organic solvent and purify by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound and its subsequent use.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
stability issues of 8-Bromo-4-chloro-3-iodoquinoline under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Bromo-4-chloro-3-iodoquinoline under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound during palladium-catalyzed cross-coupling reactions?
A1: The primary stability issue encountered with this compound in reactions like Suzuki or Sonogashira couplings is selective and non-selective dehalogenation, leading to the formation of various side products. The iodine at the 3-position is the most labile and prone to reductive dehalogenation, followed by the bromine at the 8-position. The chlorine at the 4-position is generally the most stable. Another potential issue is homocoupling of the starting material or the desired product.
Q2: How does the choice of palladium catalyst and ligands affect the stability of this compound?
A2: The catalyst system plays a crucial role. Highly active palladium catalysts with electron-rich and bulky phosphine ligands can sometimes promote side reactions like dehalogenation. It is important to screen different catalyst systems to find one that favors the desired cross-coupling over degradation pathways. For instance, using a less reactive catalyst or a ligand that promotes a faster reductive elimination step can minimize the lifetime of intermediates that might be prone to degradation.
Q3: Can the base used in coupling reactions influence the stability of the starting material?
A3: Absolutely. Strong bases, especially in combination with certain solvents and elevated temperatures, can contribute to the degradation of halogenated quinolines. For instance, strong inorganic bases like K₃PO₄ are often milder than organic bases like triethylamine in certain contexts. It is advisable to perform a base screening to identify the optimal conditions for both reactivity and stability.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Reductive Dehalogenation (Loss of Iodine)
Symptoms:
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Formation of 8-Bromo-4-chloroquinoline as a major byproduct.
-
Low yield of the desired product.
-
Complex mixture of products observed by TLC or LC-MS.
Possible Causes:
-
Presence of reducing agents in the reaction mixture (e.g., impurities in solvents or reagents).
-
Side reactions of the palladium catalyst, particularly with certain ligands or at high temperatures.
-
Reaction with the solvent (e.g., protic solvents at high temperatures).
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and of high purity. Degas the reaction mixture thoroughly to remove oxygen.
-
Catalyst and Ligand Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. Sometimes, a ligandless approach or the use of specific ligands designed to prevent dehalogenation can be beneficial.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choice of Base: Use a milder base and ensure it is completely dry.
Issue 2: Low Reactivity or Stalled Reaction
Symptoms:
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High amount of unreacted starting material.
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Reaction does not go to completion even after extended time.
Possible Causes:
-
Inactive catalyst.
-
Insufficiently basic conditions.
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Poor solubility of reagents.
-
Steric hindrance from the multiple halogen substituents.
Troubleshooting Steps:
-
Catalyst Activation: Ensure the palladium catalyst is active. For Pd(II) precursors, a pre-reduction step might be necessary.
-
Base Strength and Solubility: Switch to a stronger or more soluble base. The choice of base can be critical in Suzuki couplings to facilitate transmetalation.[3]
-
Solvent System: Use a solvent system that ensures all reactants are well-dissolved at the reaction temperature.
-
Higher Temperature: Cautiously increase the reaction temperature, while monitoring for potential degradation.
Data Presentation
Table 1: Hypothetical Effect of Base on the Deiodination of this compound in a Suzuki Coupling Reaction.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | 8-Bromo-4-chloroquinoline (%) |
| K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 |
| K₃PO₄ | Toluene | 110 | 85 | 5 |
| Et₃N | DMF | 80 | 50 | 40 |
Table 2: Hypothetical Screening of Palladium Catalysts for the Sonogashira Coupling of this compound.
| Catalyst | Ligand | Solvent | Temperature (°C) | Desired Product Yield (%) | Starting Material Recovered (%) |
| Pd(PPh₃)₄ | - | THF/Et₃N | 60 | 70 | 10 |
| PdCl₂(PPh₃)₂ | - | THF/Et₃N | 60 | 65 | 15 |
| Pd₂(dba)₃ | XPhos | Toluene | 90 | 88 | <5 |
| Pd(OAc)₂ | SPhos | Dioxane | 90 | 85 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).[4]
-
Add a degassed solvent mixture (e.g., THF and an amine base like Et₃N).
-
Add the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical reductive dehalogenation pathways.
References
- 1. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Bromo-4-chloro-3-iodoquinoline.
Experimental Workflow Overview
The following diagram outlines the key stages in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The iodination step is often the most challenging due to the potential for side reactions and the sensitivity of the reagents involved. Careful control of temperature and stoichiometry is crucial for achieving a good yield and purity.
Q2: Are there any specific safety precautions to consider?
A2: Yes, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The iodination reagents can also be hazardous and should be handled with care.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction step. A typical mobile phase for this class of compounds could be a mixture of hexane and ethyl acetate.
Q4: What are the expected yields for each step?
A4: Yields can vary depending on the scale and specific conditions. However, for a lab-scale synthesis, you might expect yields in the range of 70-85% for the chlorination step and 60-75% for the iodination step.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Degradation of product | Ensure the reaction temperature does not exceed the recommended range. Overheating can lead to decomposition. |
| Impure starting material | Verify the purity of the 8-bromo-3-iodo-4-quinolone starting material. Impurities can interfere with the reaction. |
| Insufficient POCl₃ | Use a slight excess of phosphorus oxychloride to ensure complete conversion. |
Troubleshooting Logic for Low Chlorination Yield
Caption: Troubleshooting workflow for low yield in the chlorination step.
Problem 2: Formation of Multiple Products in the Iodination Step
| Possible Cause | Suggested Solution |
| Over-iodination | Carefully control the stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide). Use of 1.05-1.1 equivalents is often sufficient. |
| Side reactions | Maintain a low reaction temperature to minimize the formation of byproducts. |
| Presence of water | Ensure all glassware and solvents are anhydrous, as water can react with the reagents and promote side reactions. |
Experimental Protocols
Step 1: Synthesis of 8-Bromo-4-chloroquinoline (Intermediate)
A detailed protocol for the synthesis of the precursor 8-bromo-4-chloroquinoline can be adapted from literature procedures for similar quinoline derivatives. A common method involves the cyclization of an appropriate aniline derivative followed by chlorination. For the chlorination of a hypothetical 8-bromo-quinolin-4-one:
-
To a stirred solution of 8-bromo-quinolin-4-one (1.0 eq) in anhydrous toluene (10 volumes), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 110 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-bromo-4-chloroquinoline.
Step 2: Iodination of 8-Bromo-4-chloroquinoline
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Dissolve 8-bromo-4-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 eq) in THF dropwise, maintaining the low temperature.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
Quantitative Data Summary
The following tables provide representative data for optimizing the key reaction steps.
Table 1: Optimization of the Chlorination Reaction
| Entry | Temperature (°C) | Time (h) | POCl₃ (eq) | Yield (%) |
| 1 | 90 | 4 | 2.0 | 65 |
| 2 | 110 | 4 | 2.0 | 78 |
| 3 | 110 | 6 | 2.0 | 80 |
| 4 | 110 | 4 | 3.0 | 85 |
Table 2: Optimization of the Iodination Reaction
| Entry | Temperature (°C) | LDA (eq) | Iodine (eq) | Yield (%) |
| 1 | -78 | 1.1 | 1.2 | 65 |
| 2 | -60 | 1.1 | 1.2 | 58 (with byproducts) |
| 3 | -78 | 1.0 | 1.2 | 60 |
| 4 | -78 | 1.1 | 1.5 | 68 (with di-iodo impurity) |
Technical Support Center: Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-4-chloro-3-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a multi-step process, typically starting from an 8-bromo-4-hydroxyquinoline precursor. The general sequence is:
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Synthesis of 8-Bromo-4-hydroxyquinoline: This intermediate can be synthesized through various methods, often involving the cyclization of a suitably substituted aniline derivative.
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Chlorination: The 4-hydroxy group is then converted to a chloro group, most commonly using phosphorus oxychloride (POCl₃).
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Iodination: The final step is the regioselective introduction of an iodine atom at the 3-position of the quinoline ring.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
The chlorination of 4-hydroxyquinolines with POCl₃ is a crucial step where byproduct formation is common. Key parameters to control include:
-
Reaction Temperature: The reaction of quinazolinones with POCl₃ occurs in distinct stages that can be managed by controlling the temperature. An initial phosphorylation happens at lower temperatures (below 25°C), while the conversion to the chloroquinazoline is achieved by heating to 70-90°C.[1]
-
Moisture Content: The presence of water can react with POCl₃, leading to the formation of phosphoric acid and reducing the efficiency of the chlorination reaction, potentially leading to incomplete conversion and other side products.
-
Purity of Starting Material: Impurities in the 8-bromo-4-hydroxyquinoline can lead to undesired side reactions and complicate the purification of the final product.
Q3: How can I achieve regioselective iodination at the 3-position?
Achieving regioselective iodination at the C3 position of the quinoline ring is essential. While electrophilic iodination of quinolines can lead to a mixture of isomers (typically at the 5 and 8 positions), radical-based iodination methods have been developed to favor C3-iodination.[2][3][4][5] The choice of iodinating agent and reaction conditions is critical to direct the substitution to the desired position and avoid poly-iodination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of 8-Bromo-4-hydroxyquinoline | Incomplete cyclization of the aniline precursor. | Optimize reaction temperature and time for the cyclization step. Ensure the purity of the starting aniline derivative. |
| Formation of multiple brominated isomers. | Carefully control the stoichiometry of the brominating agent and the reaction temperature. Consider using a milder brominating agent for better selectivity. | |
| Incomplete conversion during the chlorination of 8-Bromo-4-hydroxyquinoline | Insufficient POCl₃ or deactivation by moisture. | Use a sufficient excess of freshly distilled POCl₃. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. |
| Low reaction temperature or insufficient reaction time. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to the optimal range of 70-90°C and extending the reaction time.[1] | |
| Formation of multiple chlorinated byproducts | Over-chlorination or side reactions. | Tightly control the reaction stoichiometry and temperature. Solvent choice can also influence byproduct formation; for instance, dichloromethane can promote ionic side products at temperatures above 30°C.[6] |
| Poor regioselectivity in the iodination step | Use of a non-selective iodinating agent. | Employ a radical-based iodination protocol, which has been shown to favor C3-iodination of quinolines.[2][4][5] |
| Formation of di-iodinated or other poly-iodinated byproducts. | Control the stoichiometry of the iodinating agent. Use of an excess of the quinoline substrate can sometimes favor mono-iodination. | |
| Difficulty in purifying the final product | Presence of closely related halogenated isomers. | Utilize high-performance liquid chromatography (HPLC) for separation. Recrystallization from a suitable solvent system may also be effective. Consider derivatization to facilitate separation, followed by removal of the directing group. |
| Residual starting materials or intermediates. | Optimize the reaction conditions at each step to ensure complete conversion. Purification of intermediates before proceeding to the next step is highly recommended. |
Potential Byproduct Identification
The synthesis of this compound is a multi-step process, and byproducts can be generated at each stage. Below is a summary of potential byproducts and their likely origins.
| Synthetic Step | Potential Byproduct | Reason for Formation |
| Synthesis of 8-Bromo-4-hydroxyquinoline | 5-Bromo-4-hydroxyquinoline | Non-regioselective bromination of the precursor. |
| 5,7-Dibromo-8-hydroxyquinoline | Over-bromination of the quinoline ring.[7][8] | |
| Unreacted starting material | Incomplete reaction. | |
| Chlorination with POCl₃ | Unreacted 8-Bromo-4-hydroxyquinoline | Incomplete chlorination due to insufficient POCl₃, low temperature, or the presence of moisture. |
| Phosphorylated intermediates | Incomplete conversion of the intermediate to the final chloro derivative.[1] | |
| Poly-chlorinated quinolines | Harsh reaction conditions leading to further chlorination on the quinoline ring. | |
| Iodination | 8-Bromo-4-chloro-5-iodoquinoline | Electrophilic iodination occurring at the C5 position.[3] |
| 8-Bromo-4-chloro-di-iodoquinoline | Over-iodination of the quinoline ring. | |
| Dehalogenated products | Side reactions leading to the loss of bromine or chlorine. |
Experimental Protocols
1. General Protocol for Chlorination of 8-Bromo-4-hydroxyquinoline:
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Reagents: 8-Bromo-4-hydroxyquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-Bromo-4-hydroxyquinoline.
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Carefully add an excess of freshly distilled POCl₃ (typically 5-10 equivalents).
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Heat the reaction mixture to reflux (around 110°C) and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
-
2. General Protocol for Regioselective C3-Iodination:
-
Reagents: 8-Bromo-4-chloroquinoline, N-Iodosuccinimide (NIS), Radical initiator (e.g., AIBN or benzoyl peroxide).
-
Procedure:
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To a solution of 8-Bromo-4-chloroquinoline in a suitable solvent (e.g., acetonitrile or dichloroethane), add N-Iodosuccinimide (1.1-1.5 equivalents).
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Add a catalytic amount of a radical initiator.
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Heat the reaction mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove any unreacted iodine.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the crude product by column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pjsir.org [pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Bromo-4-chloro-3-iodoquinoline
This technical support guide provides researchers, scientists, and drug development professionals with information on alternative synthetic routes for 8-Bromo-4-chloro-3-iodoquinoline. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic strategy for this compound?
A1: A common and effective strategy involves a three-step sequence starting from a substituted aniline.
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Cyclization: Construction of the 8-bromo-4-hydroxyquinoline core via the Gould-Jacobs reaction, starting with 2-bromoaniline and diethyl (ethoxymethylene)malonate.[1][2]
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Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Iodination: Regioselective iodination at the C3 position of the quinoline ring. A radical-based C-H iodination is a suitable method for this step.[3][4]
Q2: What are the main challenges in synthesizing this molecule?
A2: The primary challenges include:
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Regioselectivity: Ensuring that the halogen atoms are introduced at the correct positions (C3, C4, C8) without the formation of unwanted isomers.
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Reaction Conditions: The cyclization step of the Gould-Jacobs reaction often requires high temperatures, which can lead to side products or degradation.[5]
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Harsh Reagents: Reagents like POCl₃ are corrosive and moisture-sensitive, requiring careful handling and anhydrous conditions.
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Purification: Separating the desired product from starting materials, intermediates, and regioisomers can be challenging and may require multiple chromatographic steps.
Q3: Why is the Gould-Jacobs reaction recommended for the first step?
A3: The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives from anilines.[1][6] It reliably forms the quinoline core and introduces a hydroxyl group at the 4-position, which is an excellent precursor for the required 4-chloro substituent.
Proposed Synthetic Workflow
The overall synthetic pathway can be visualized as a three-step process, starting from the formation of the quinoline core, followed by sequential halogenations.
Caption: Proposed three-step synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)
This procedure involves the condensation of 2-bromoaniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.
Detailed Methodology:
-
In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture with stirring at 140-150 °C for 2 hours. Ethanol is evolved during this condensation step.
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Add the hot reaction mixture to 10 parts by weight of a high-boiling solvent such as Dowtherm A or diphenyl ether.
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Heat the solution to reflux (approx. 250-260 °C) for 30 minutes to induce cyclization.
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Cool the mixture to below 100 °C and add hexane or petroleum ether to precipitate the intermediate ethyl ester.
-
Filter the solid ester and hydrolyze it by refluxing with a 10% aqueous sodium hydroxide solution for 1-2 hours.
-
After cooling, acidify the solution with acetic acid or dilute HCl to a pH of ~6-7 to precipitate the 8-Bromo-4-hydroxyquinoline product.
-
Filter the solid, wash with water, and dry under vacuum.
Quantitative Data Comparison (Gould-Jacobs Cyclization Conditions)
| Parameter | Condition A | Condition B | Reference Analogy |
| Solvent | Dowtherm A | Diphenyl Ether | [2] |
| Temperature | 250 °C | 255 °C | [5] |
| Time | 20-30 min | 30-45 min | [5] |
| Typical Yield | 75-85% | 70-80% | [1][6] |
Step 2: Synthesis of 8-Bromo-4-chloroquinoline
This step converts the 4-hydroxy group to a chloro group, a crucial transformation for subsequent reactions.
Detailed Methodology:
-
Place 8-Bromo-4-hydroxyquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (for HCl fumes).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic and vigorous reaction.
-
Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or saturated sodium bicarbonate solution, until the pH is basic.
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The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetone) or purify by column chromatography if necessary.
Quantitative Data Comparison (Chlorination Conditions)
| Parameter | Condition A | Condition B | Reference Analogy |
| Reagent | POCl₃ (neat) | POCl₃ / PCl₅ | [7] |
| Temperature | 110 °C (Reflux) | 120 °C | [8] |
| Time | 3 hours | 2 hours | [8] |
| Typical Yield | 80-95% | 85-98% | [7] |
Step 3: Synthesis of this compound
This final step introduces the iodine atom at the C3 position with high regioselectivity. The method is based on a radical C-H iodination.[3][9]
Detailed Methodology:
-
In a suitable flask, dissolve 8-Bromo-4-chloroquinoline (1.0 eq) in a solvent mixture, such as acetonitrile and water.
-
Add molecular iodine (I₂, 1.5 eq) and a radical initiator, potassium persulfate (K₂S₂O₈, 2.0 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final this compound.
Quantitative Data Comparison (C3-Iodination Conditions)
| Parameter | Condition A | Condition B | Reference Analogy |
| Iodine Source | I₂ | N-Iodosuccinimide (NIS) | [4][10] |
| Initiator/Acid | K₂S₂O₈ | Triflic Acid | [3][11] |
| Solvent | MeCN / H₂O | Dichloroethane | [9] |
| Temperature | 85 °C | 60 °C | [3] |
| Typical Yield | 60-75% | 55-70% | [4] |
Troubleshooting Guides
Q: The yield of my Gould-Jacobs cyclization (Step 1) is low. What went wrong?
A: Low yields are often due to incomplete reaction or product degradation.
-
Issue: Incomplete condensation before cyclization. Solution: Ensure the initial heating step (140-150 °C) is sufficient to drive off all the ethanol before adding the high-boiling solvent.
-
Issue: Degradation at high temperature. Solution: The high-temperature cyclization step should be as short as possible. Monitor the reaction closely and avoid prolonged heating once the starting material is consumed.[5]
-
Issue: Impure aniline. Solution: Use freshly distilled or high-purity 2-bromoaniline, as impurities can interfere with the reaction.
Q: My chlorination reaction with POCl₃ (Step 2) resulted in a dark, tarry mixture. How can I fix this?
A: This is a common issue with POCl₃ reactions, often caused by moisture or side reactions.
Caption: Troubleshooting logic for the chlorination of 8-Bromo-4-hydroxyquinoline.
Q: I am getting a mixture of isomers during the iodination step (Step 3). How can I improve C3 selectivity?
A: The C3-iodination method described is generally highly regioselective for the electron-deficient pyridine ring.[3][9]
-
Issue: Competing electrophilic substitution on the benzene ring. This is less likely under radical conditions but possible if conditions are not optimal. Solution: Ensure the reaction conditions favor the radical pathway. The use of a radical initiator like K₂S₂O₈ is key. Avoid strong Lewis acids that might promote electrophilic aromatic substitution.
-
Issue: Misidentification of product. Solution: Confirm the structure and regiochemistry of your product using 2D NMR techniques like HMBC and NOESY. The proton at C2 will typically show a NOE correlation with the iodine-substituted C3 position.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for 8-Bromo-4-chloro-3-iodoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-4-chloro-3-iodoquinoline in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | - Ensure inert atmosphere (nitrogen or argon) and use degassed solvents to prevent catalyst oxidation. - Use a more easily reduced Pd(II) precatalyst or a Pd(0) source like Pd(PPh₃)₄. - Add a reducing agent like a phosphine ligand in slight excess. |
| 2. Poor Ligand Choice: The ligand may not be suitable for the specific reaction, leading to poor stability or reactivity of the catalytic complex. | - For Suzuki reactions, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. - For Sonogashira reactions, a combination of a phosphine ligand and a copper(I) co-catalyst is often effective. - For Heck reactions, phosphine ligands or N-heterocyclic carbenes (NHCs) can be screened. | |
| 3. Inappropriate Base: The base may be too weak to facilitate the transmetallation (Suzuki) or deprotonation (Sonogashira) step, or too strong, causing substrate decomposition. | - For Suzuki reactions, screen a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used. - For Heck reactions, inorganic bases like K₂CO₃ or organic bases like triethylamine are common. | |
| Poor Chemoselectivity (Reaction at multiple halogen sites) | 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the less reactive C-Br and C-Cl bonds. | - Perform the reaction at the lowest temperature that allows for selective reaction at the C-I bond. Room temperature is often a good starting point for Sonogashira and some Suzuki couplings. |
| 2. Inappropriate Catalyst/Ligand System: Some catalyst systems may have lower selectivity for the C-I bond. | - Use a catalyst system known for high chemoselectivity in polyhalogenated substrates. Often, a less reactive catalyst can be more selective. - Avoid highly active catalysts that may react with multiple halogens. | |
| Homocoupling of Coupling Partner | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids (Suzuki) or terminal alkynes (Sonogashira). | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| 2. Inefficient Transmetallation/Oxidative Addition: If the cross-coupling catalytic cycle is slow, side reactions like homocoupling can become more prevalent. | - Optimize the reaction conditions (catalyst, ligand, base, solvent) to facilitate the desired cross-coupling pathway. | |
| Dehalogenation of the Starting Material | 1. Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of the organometallic intermediates. | - Use anhydrous solvents and reagents. |
| 2. Inappropriate Base/Solvent Combination: Some combinations can favor hydrodehalogenation as a side reaction. | - Screen different bases and solvents to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
The expected order of reactivity for palladium-catalyzed cross-coupling reactions is based on the carbon-halogen bond strength: C-I > C-Br > C-Cl. Therefore, selective functionalization at the 3-iodo position is the most feasible.
Q2: How can I achieve selective monosubstitution at the iodine position?
To achieve selective monosubstitution at the C-I bond, it is crucial to use mild reaction conditions. This includes using a highly active catalyst system that can operate at low temperatures (e.g., room temperature to 50°C). By keeping the temperature low, you can exploit the large difference in reactivity between the C-I bond and the more stable C-Br and C-Cl bonds.
Q3: Which palladium catalysts and ligands are recommended for a Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura reactions with polyhalogenated and electron-deficient substrates, palladium catalysts with bulky and electron-rich phosphine ligands are often successful. Good starting points include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, RuPhos, or P(t-Bu)₃
Q4: What are the key considerations for a Sonogashira coupling with this compound?
For a successful Sonogashira coupling, the following are important:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical.
Q5: Can I perform a Heck reaction on this substrate, and at which position would it likely occur?
Yes, a Heck reaction is possible. Similar to other cross-coupling reactions, the initial reaction will selectively occur at the most reactive C-I bond. Careful control of reaction conditions is necessary to avoid further reactions at the C-Br and C-Cl positions.
Q6: I am observing a mixture of products with substitution at different halogen positions. How can I improve selectivity?
To improve selectivity for the C-I position:
-
Lower the reaction temperature: This is the most effective way to increase selectivity.
-
Reduce reaction time: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent reactions.
-
Choose a less reactive catalyst: A highly active catalyst might be less selective. Consider a catalyst with less electron-rich or bulky ligands.
Q7: My reaction is not going to completion. What should I try?
If you are experiencing low conversion:
-
Check the quality of your reagents: Ensure your solvents are anhydrous and your reagents are pure.
-
Increase catalyst loading: A slight increase in the catalyst and ligand concentration might be necessary.
-
Screen different bases and solvents: The choice of base and solvent can have a significant impact on the reaction rate.
-
Ensure an inert atmosphere: Oxygen can deactivate the catalyst.
Quantitative Data Summary
The following tables provide representative data for catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck reactions with polyhalogenated quinolines. The exact yields for this compound may vary and require optimization.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Reaction of Polyhalogenated Quinolines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
Table 2: Representative Catalyst Systems for Sonogashira Reaction of Polyhalogenated Quinolines
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | RT | 6 | 90-98 |
| Pd(PPh₃)₄ (3) | CuI (5) | - | DIPEA | DMF | 50 | 12 | 85-95 |
| Pd(OAc)₂ (2) | - | PPh₃ (4) | Cs₂CO₃ | Acetonitrile | 60 | 8 | 75-85 |
Table 3: Representative Catalyst Systems for Heck Reaction of Polyhalogenated Quinolines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 65-80 |
| Pd₂(dba)₃ (1.5) | NHC Ligand (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 75-90 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
1. Suzuki-Miyaura Coupling Protocol (Illustrative)
-
To a dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Sonogashira Coupling Protocol (Illustrative)
-
To a dried reaction vessel, add this compound (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed solvent (e.g., THF) and base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress (TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
3. Heck Coupling Protocol (Illustrative)
-
To a dried reaction vessel, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add the base (e.g., triethylamine, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) and the alkene (1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalyst selection workflow for cross-coupling reactions.
Key factors influencing catalyst selection and reaction outcome.
Validation & Comparative
A Comparative Guide to 8-Bromo-4-chloro-3-iodoquinoline and Other Haloquinolines for Researchers
In the landscape of medicinal chemistry and materials science, haloquinolines represent a pivotal class of heterocyclic compounds, valued for their diverse biological activities and unique physicochemical properties. This guide provides a comparative analysis of the novel compound 8-Bromo-4-chloro-3-iodoquinoline against other key haloquinolines. Drawing upon established synthetic methodologies and experimental data from analogous structures, this document serves as a resource for researchers, scientists, and drug development professionals.
Synthesis and Physicochemical Properties
Proposed Synthetic Pathway for this compound:
A potential synthetic route is outlined below. This multi-step process leverages known transformations within quinoline chemistry to achieve the target molecule.
Caption: Proposed synthetic pathway for this compound.
For comparative purposes, we will consider the following well-characterized haloquinolines:
-
8-Bromo-4-chloroquinoline: The direct precursor to our target compound.
-
8-Bromoquinoline: A simpler analogue to assess the effect of the chloro and iodo groups.[2]
-
7-Chloro-4-aminoquinoline: A structurally related compound with known antimalarial activity, highlighting the importance of substituent positioning.[3]
A summary of the available and predicted physicochemical properties of these compounds is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₉H₄BrClIN | 368.40 | Not available | Not available |
| 8-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 147-148[4] | 3.7[5] |
| 8-Bromoquinoline | C₉H₆BrN | 208.05 | Not available | 2.5[2] |
| 7-Chloro-4-aminoquinoline | C₉H₇ClN₂ | 178.62 | Not available | Not available |
Comparative Biological Activity
The biological activity of haloquinolines is significantly influenced by the nature and position of the halogen substituents. Halogen atoms can affect the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which are critical for drug-receptor interactions.
Studies on various haloquinolines have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8][9] For instance, the presence of halogens, particularly those with larger atomic volumes, at positions 2, 3, 4, 5, 6, and 7 of the quinoline ring has been shown to significantly increase toxicity in certain biological systems.[10][11]
The introduction of an iodine atom at the C3 position in this compound is expected to confer distinct properties compared to its precursors. Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
The workflow for evaluating the biological activity of a novel haloquinoline like this compound would typically involve a series of in vitro and in vivo assays.
Caption: General workflow for the biological evaluation of a new chemical entity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for key synthetic and analytical techniques relevant to the study of haloquinolines.
General Procedure for Sandmeyer Iodination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines to aryl halides.[1]
Protocol:
-
Diazotization: The starting aminoquinoline (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂, 1-1.2 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide (KI, 1.5-2 equivalents) in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the KI solution. The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, often used to modify haloaromatic compounds.[12][13]
Protocol:
-
Reaction Setup: To a reaction vessel, add the haloquinoline (1 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
This compound represents an intriguing, albeit underexplored, member of the haloquinoline family. Based on the established structure-activity relationships of related compounds, it holds potential for novel biological activities, particularly due to the unique properties of the iodine substituent. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its physicochemical and biological characteristics. This comparative guide provides a foundational framework for researchers to explore the potential of this and other polysubstituted haloquinolines in drug discovery and materials science. Further experimental validation is essential to fully elucidate the properties and potential applications of this compound.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. 8-BROMO-4-CHLOROQUINOLINE price,buy 8-BROMO-4-CHLOROQUINOLINE - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 8-bromo-4-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. The choice of a halogen substituent—iodine, bromine, or chlorine—as a synthetic handle is a critical decision that dictates the accessible chemical space. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloroquinolines in key synthetic transformations, supported by experimental data, to inform strategic synthetic planning.
Executive Summary
The relative reactivity of haloquinolines is highly dependent on the reaction mechanism. In general, for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity follows the order of Iodo > Bromo > Chloro . This trend is primarily governed by the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the metal catalyst. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is inverted to Chloro > Bromo > Iodo , driven by the electronegativity of the halogen, which facilitates the initial nucleophilic attack.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation on the quinoline core. The reactivity of the haloquinoline substrate is a key factor in the efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of haloquinolines in this reaction is directly related to the C-X bond dissociation energy. The weaker the bond, the more readily the palladium catalyst can undergo oxidative addition, which is often the rate-determining step. The bond dissociation energies for Ph-X are approximately 65 kcal/mol for Ph-I, 81 kcal/mol for Ph-Br, and 96 kcal/mol for Ph-Cl. This leads to the established reactivity trend of I > Br > Cl.
This differential reactivity allows for selective and sequential cross-coupling reactions on dihaloquinolines. For instance, in a 2-aryl-4-chloro-3-iodoquinoline system, the Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent functionalization.
| Halogen | Position on Quinoline | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Iodo | 3 | Phenylboronic acid | Pd(PPh₃)₄, 2M K₂CO₃ | DMF, 80-90 °C, 48h | Moderate | |
| Chloro | 2 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Water, Microwave | High | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a haloquinoline and a terminal alkyne. The reactivity trend mirrors that of the Suzuki-Miyaura coupling, with iodoquinolines being the most reactive, followed by bromoquinolines, and then chloroquinolines. This allows for selective couplings when multiple different halogens are present on the quinoline ring.
| Halogen | Position on Quinoline | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Bromo | 3 | (Hetero)aryl alkyne | Acenaphthoimidazolylidene palladium complex, IPr-Cu | K₂CO₃, DMSO, 120 °C, 24h | Good to Excellent | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl quinolines. The reactivity of haloquinolines in this palladium-catalyzed C-N coupling reaction also generally follows the order of I > Br > Cl. This allows for selective amination at the more reactive halogen position in dihaloquinolines. For example, it is possible to selectively aminate an aryl bromide in the presence of a less reactive aryl chloride on a quinoline scaffold.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to transition-metal-catalyzed reactions, the reactivity of haloquinolines in nucleophilic aromatic substitution (SNAr) is governed by the electronegativity of the halogen. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[3].
A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the reactivity order is F > Cl > Br > I. For this reaction to proceed efficiently, the quinoline ring typically needs to be activated by electron-withdrawing groups at the ortho and/or para positions to the halogen.
Due to the generally lower reactivity of iodo- and bromoquinolines in SNAr compared to their chloro counterparts, there is less quantitative comparative data available in the literature for these specific substrates.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Aryl-4-chloro-3-iodoquinoline[1]
To a two-necked flask equipped with a stirrer bar, rubber septum, and a condenser, 2-aryl-4-chloro-3-iodoquinoline (1 equiv.), arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (5 mol %) in DMF (5 mL/mmol of the haloquinoline) are added. The mixture is flushed with nitrogen gas for 10 minutes. Subsequently, 2M K₂CO₃ (2 mL/mmol of the haloquinoline) is added, and the mixture is flushed for an additional 10 minutes with nitrogen gas. A balloon filled with nitrogen gas is connected to the top of the condenser, and the mixture is heated with stirring at 80–90 °C for 48 hours. After cooling to room temperature, the reaction is worked up and purified.
Microwave-Assisted Suzuki-Miyaura Coupling of Ethyl-4-amino-2-chloroquinoline-3-carboxylate[2]
A degassed mixture of ethyl-4-amino-2-chloroquinoline-3-carboxylate (1.00 mmol), phenylboronic acid (1.3 mmol), Na₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol) in 5 mL of water is subjected to microwave irradiation at 100 °C for 10-15 minutes. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified.
Sonogashira Coupling of 3-Bromoquinoline[3]
A mixture of 3-bromoquinoline (0.5 mmol, 1.0 equiv), a (hetero)aryl alkyne (0.75 mmol, 1.5 equiv), an acenaphthoimidazolylidene palladium complex (0.01 mol %), IPr–Cu (1 mol %), and K₂CO₃ (2.0 equiv) in DMSO (1 mL) is stirred at 120 °C for 24 hours. Following the reaction, the mixture is worked up to isolate the coupled product.
Factors Influencing Haloquinoline Reactivity
Figure 1. A diagram illustrating the key factors that influence the chemical reactivity of iodo-, bromo-, and chloro-substituted quinolines in common organic transformations.
References
A Comparative Guide to the Structural Validation of 8-Bromo-4-chloro-3-iodoquinoline and Related Small Molecules by Crystallographic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. While 8-Bromo-4-chloro-3-iodoquinoline serves as a pertinent example of a complex halogenated quinoline derivative, the principles of its structural validation extend to a wide array of small organic molecules. This guide provides a comparative overview of the primary crystallographic techniques available for structural elucidation: Single-Crystal X-ray Diffraction (scXRD), Powder X-ray Diffraction (PXRD), and Three-Dimensional Electron Diffraction (3DED).
The gold standard for determining the atomic structure of a crystalline material is single-crystal X-ray diffraction (scXRD).[1] This technique offers exceptional precision by directing a focused X-ray beam onto a single, high-quality crystal.[1][2] However, the growth of suitable single crystals can be a significant bottleneck.[2][3] For materials that are only available as microcrystalline powders, Powder X-ray Diffraction (PXRD) provides a powerful alternative, especially when coupled with computational methods like Rietveld refinement.[2][4][5] A more recent innovation, Three-Dimensional Electron Diffraction (3DED), also known as Micro-crystal Electron Diffraction (MicroED), has emerged as a revolutionary technique capable of determining structures from nanocrystals that are far too small for conventional X-ray methods.[5][6][7][8][9]
This guide will delve into the experimental protocols for each of these techniques, present a quantitative comparison of their performance, and illustrate the general workflow for crystallographic structure validation.
Comparison of Crystallographic Techniques
The choice of crystallographic method is often dictated by the nature and quality of the sample. The following table summarizes the key performance indicators for scXRD, PXRD, and 3DED, offering a clear comparison for researchers to select the most appropriate technique.
| Parameter | Single-Crystal X-ray Diffraction (scXRD) | Powder X-ray Diffraction (PXRD) | Three-Dimensional Electron Diffraction (3DED/MicroED) |
| Sample Requirement | Single, well-ordered crystal (typically >50 µm)[2] | Finely powdered microcrystalline sample (<10 µm particle size)[3] | Nanocrystals (down to ~100 nm)[9] |
| Resolution | Very high (up to sub-angstrom)[1] | Lower than scXRD, peak overlap can be an issue[2] | High, comparable to scXRD[1] |
| Accuracy (vs. scXRD) | Gold standard | Good, with RMSD values as low as 0.057 Å for molecular overlays with scXRD structures after Rietveld refinement[10] | Excellent, with RMSD values for molecular overlays with scXRD structures as low as 0.0541 Å to 0.089 Å[6][10] |
| Primary Application | Precise determination of atomic positions, bond lengths, and angles of novel compounds[2][11][12] | Phase identification, quality control, and structure refinement of known materials or when single crystals are unavailable[2] | Ab initio structure determination from nanocrystalline materials[6][7][8] |
| Limitations | Requires large, high-quality single crystals, which can be difficult to grow[2] | Lower resolution can make solving novel, complex structures challenging; relies on reference patterns or computational models[2] | Dynamical scattering can be a complicating factor; the technique is still evolving[1][6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the successful application of these techniques and for the accurate interpretation of the resulting data.
-
Crystal Selection and Mounting: A suitable single crystal, typically 50-250 µm in size, is identified under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of discrete spots.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods for small molecules.[13] The resulting atomic model is then refined against the experimental data to improve its accuracy.[13]
-
Sample Preparation: The crystalline material is ground into a fine, homogenous powder, typically with a particle size of less than 10 µm, to ensure random orientation of the crystallites.[3] The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and a divergent X-ray beam is directed at it. The detector scans through a range of angles (2θ) to record the intensity of the diffracted X-rays, resulting in a 1D diffraction pattern of peaks.[2]
-
Rietveld Refinement: This is a computational method used to refine a theoretical crystal structure model against the experimental PXRD data.[4][14] The process involves:
-
Initial Model: A starting structural model is required. This can be from a known similar structure, or from computational prediction (CSP).
-
Least-Squares Fitting: The parameters of the theoretical model (including atomic positions, lattice parameters, and peak shape) are adjusted iteratively to minimize the difference between the calculated and observed diffraction patterns.[4][15]
-
-
Sample Preparation: A small amount of the powdered sample is applied to a transmission electron microscopy (TEM) grid.[16]
-
Crystal Identification: The grid is placed in a cryo-electron microscope (cryoEM). Nanocrystals of a suitable size (ideally around 0.5 µm to minimize dynamical scattering) are identified.[6]
-
Data Collection: A parallel electron beam is directed at a single nanocrystal. The crystal is continuously rotated, and a series of electron diffraction patterns are collected as a movie or a series of frames.[6][9]
-
Data Processing and Structure Solution: The collected diffraction data is processed using crystallographic software to determine the unit cell and integrate the reflection intensities. The structure is then solved and refined using methods similar to those for scXRD.[16]
Crystallographic Validation Workflow
The process of validating a molecular structure using crystallographic methods follows a logical progression from sample preparation to final structure deposition. The following diagram illustrates this general workflow.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. azooptics.com [azooptics.com]
- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. excillum.com [excillum.com]
- 12. rigaku.com [rigaku.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MyScope [myscope.training]
- 16. chemrxiv.org [chemrxiv.org]
Spectroscopic Purity Analysis of 8-Bromo-4-chloro-3-iodoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the purity of 8-Bromo-4-chloro-3-iodoquinoline using standard spectroscopic techniques. Given the absence of a publicly available, complete spectroscopic dataset for this specific compound, this document outlines the expected spectral characteristics and compares them with potential impurities derived from common synthetic pathways. By following the methodologies and comparative data presented, researchers can confidently assess the purity of their synthesized this compound.
Expected Spectroscopic Data for this compound
The following table summarizes the predicted spectroscopic data for pure this compound. These predictions are based on established principles of spectroscopy and data from structurally similar halo-substituted quinolines.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Four aromatic protons in distinct, well-separated regions. Chemical shifts will be influenced by the anisotropic effects of the quinoline ring system and the electronic effects of the halogen substituents. Protons on the carbocyclic ring will likely appear at different chemical shifts than those on the heterocyclic ring. |
| ¹³C NMR | Nine distinct carbon signals corresponding to the quinoline core. The chemical shifts of the carbons directly bonded to halogens (C3, C4, C8) will be significantly affected. Quaternary carbon signals will be of lower intensity. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of C₉H₄BrClIN. The isotopic pattern will be complex and characteristic, showing contributions from the isotopes of Bromine (⁷⁹Br, ⁸¹Br) and Chlorine (³⁵Cl, ³⁷Cl). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations within the quinoline ring system (typically in the 1600-1450 cm⁻¹ region). C-H stretching of the aromatic protons will be observed around 3100-3000 cm⁻¹. C-X (X=Cl, Br, I) stretching vibrations will appear in the fingerprint region (<1000 cm⁻¹). |
Comparison with Potential Impurities
The purity of this compound can be compromised by the presence of starting materials, intermediates, or by-products from the synthetic route. Common synthetic strategies for substituted quinolines may lead to the following potential impurities.[1][2][3][4][5][6] Their distinct spectroscopic signatures can be used for their detection.
| Potential Impurity | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) | IR Spectroscopy |
| 8-Bromo-4-chloroquinoline | Presence of a proton signal at the 3-position. Different splitting patterns and chemical shifts for the aromatic protons compared to the target compound. | Absence of a carbon signal corresponding to the C-I bond. The signal for C3 will be shifted upfield. | Molecular ion peak corresponding to C₉H₅BrClN. Simpler isotopic pattern than the target compound. | Absence of C-I stretching vibrations. |
| Starting Anilines (e.g., 2-bromoaniline derivatives) | Presence of N-H proton signals (broad). Aromatic proton signals will be in a different chemical shift range and will show different splitting patterns. | Fewer than nine carbon signals. Signals will be in the typical range for a substituted benzene ring. | Molecular ion peak corresponding to the specific aniline used. | Presence of N-H stretching vibrations (typically two bands for a primary amine in the 3500-3300 cm⁻¹ region). |
| Partially Halogenated Intermediates | Depending on the missing halogen, the number and chemical shifts of the aromatic protons will vary significantly. | The chemical shift of the carbon where the halogen is absent will be significantly different. | Molecular ion peaks corresponding to the mass of the partially halogenated species. | The IR spectrum might be very similar, with subtle changes in the fingerprint region. |
Experimental Protocols
Accurate purity determination relies on standardized experimental protocols for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.
-
Analysis: Acquire the spectrum in positive ion mode. Ensure high resolution to determine the exact mass and confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic functional group frequencies and compare them with the expected values.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound to confirm its purity.
References
- 1. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. iipseries.org [iipseries.org]
- 6. Quinoline synthesis [organic-chemistry.org]
Comparative Biological Insights into Halogenated Quinolines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activities of halogenated quinoline derivatives, with a particular focus on predicting the potential of 8-Bromo-4-chloro-3-iodoquinoline derivatives. Due to a lack of specific experimental data on this compound, this guide leverages data from structurally related bromo-, chloro-, and iodo-quinoline compounds to provide a comparative framework for potential anticancer and antimicrobial activities.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms into the quinoline ring system is a well-established strategy for modulating the physicochemical properties and enhancing the biological efficacy of these compounds. This guide synthesizes available data on various halogenated quinolines to offer a predictive comparison for the potential therapeutic applications of this compound derivatives.
Anticipated Biological Profile: A Focus on Anticancer and Antimicrobial Activities
Based on the biological activities reported for various halogenated quinolines, it is anticipated that this compound derivatives will primarily exhibit anticancer and antimicrobial properties. The presence of multiple halogen substituents (bromo, chloro, and iodo) is expected to significantly influence the electron distribution of the quinoline ring, potentially enhancing interactions with biological targets.
Comparative Anticancer Activity of Halogenated Quinolines
Numerous studies have demonstrated the potent antiproliferative activity of halogenated quinoline derivatives against a variety of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of several bromo-, chloro-, and iodo-substituted quinolines, offering a benchmark for the potential efficacy of this compound analogs.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | - | - |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 µg/mL | - | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.4 µg/mL | - | - |
| 6-Bromo-5-nitroquinoline | HT29 (human colon carcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | - |
| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline | SW707 (colorectal cancer) | Potent | - | - |
| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116 (colon carcinoma) | 1.99 - 4.9 | - | - |
| 8-OH-quinoline derivative (11) | HCT-116 (colon cancer) | 0.07 | - | - |
| 8-OH-quinoline derivative (11) | MCF7 (breast cancer) | <0.01 | - | - |
| 8-OH-quinoline derivative (11) | MDA-MB-435 (breast cancer) | <0.01 | - | - |
Table 1: Comparative in vitro anticancer activity (IC50) of various halogenated quinoline derivatives. [3][4][5][6][7]
Comparative Antimicrobial Activity of Halogenated Quinolines
Halogenated quinolines have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-Iodo-substituted carboxy-quinolines | S. epidermidis | Not specified | - | - |
| 6-Iodo-substituted carboxy-quinolines | K. pneumoniae | Not specified | - | - |
| 6-Iodo-substituted carboxy-quinolines | C. parapsilosis | Not specified | - | - |
| N-methylbenzofuro[3,2-b]quinoline derivative (8) | Vancomycin-resistant E. faecium | 4 | Vancomycin | >64 |
| Quinolone-chalcone hybrids (25 & 26) | Aspergillus fumigatus | 0.98 | - | - |
| Quinolone-chalcone hybrids (25 & 26) | Candida albicans | 0.49 - 0.98 | - | - |
| Quinolone-chalcone hybrids (25 & 26) | Staphylococcus aureus | 0.98 - 1.95 | - | - |
| Quinolone-chalcone hybrids (25 & 26) | Escherichia coli | 0.49 | - | - |
| Quinolone-chalcone hybrids (25 & 26) | Mycobacterium tuberculosis | 0.39 - 0.78 | - | - |
Table 2: Comparative in vitro antimicrobial activity (MIC) of various halogenated quinoline derivatives. [8][9]
Experimental Protocols
The following are generalized experimental protocols for assessing the anticancer and antimicrobial activities of novel compounds, based on methodologies cited in the reviewed literature.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of quinoline derivatives often involves the modulation of key cellular signaling pathways. While the specific mechanisms for this compound are yet to be elucidated, related compounds have been shown to act through various pathways.
Figure 1: Potential signaling pathways and mechanisms of action for halogenated quinoline derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.
Figure 2: General experimental workflow for the development of novel quinoline-based therapeutic agents.
Conclusion
While direct experimental data for this compound derivatives is currently unavailable, the existing literature on structurally similar halogenated quinolines provides a strong foundation for predicting their biological potential. The comparative data presented in this guide suggests that these novel compounds are likely to possess significant anticancer and antimicrobial activities. Further synthesis and rigorous biological evaluation are warranted to fully elucidate their therapeutic promise and mechanisms of action. This guide serves as a valuable resource for researchers embarking on the exploration of this novel chemical space.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: Suzuki vs. Sonogashira Coupling with 8-Bromo-4-chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Powerful Cross-Coupling Methodologies
The functionalization of polysubstituted quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, offer unparalleled efficiency in the formation of carbon-carbon bonds. This guide provides a comparative analysis of these two key reactions when applied to the versatile building block, 8-bromo-4-chloro-3-iodoquinoline. The inherent differences in the reactivity of the carbon-halogen bonds in this substrate (C-I > C-Br > C-Cl) allow for regioselective functionalization, a critical aspect in the synthesis of complex molecules.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data, derived from analogous systems in the literature, for the Suzuki and Sonogashira coupling reactions with this compound. The data is presented to facilitate a direct comparison of the two methodologies.
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Reaction Type | C(sp²)-C(sp²) bond formation | C(sp²)-C(sp) bond formation |
| Typical Reactants | Arylboronic acid or ester | Terminal alkyne |
| Regioselectivity | Selective at the C-3 position (iodo) | Selective at the C-3 position (iodo) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0)/Pd(II) complexes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, often with a Cu(I) co-catalyst (e.g., CuI) |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃) | Phosphine ligands (e.g., PPh₃) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | Dioxane/Water, DMF, Toluene | Triethylamine, DMF, THF |
| Typical Reaction Temp. | 80-100 °C | Room Temperature to 60 °C |
| Typical Reaction Time | 12-24 hours | 2-8 hours |
| Typical Yields | 70-95% | 75-98% |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki and Sonogashira coupling reactions with this compound, based on established procedures for similar substrates.
Suzuki Coupling: Synthesis of 3-Aryl-8-bromo-4-chloroquinoline
This protocol is adapted from methodologies reported for the Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
The flask is evacuated and backfilled with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-8-bromo-4-chloroquinoline.
Sonogashira Coupling: Synthesis of 3-Alkynyl-8-bromo-4-chloroquinoline
This protocol is based on standard Sonogashira coupling conditions and the known reactivity of polyhalogenated quinolines.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
The flask is evacuated and backfilled with nitrogen or argon gas three times.
-
Add degassed THF and triethylamine, followed by the terminal alkyne via syringe.
-
The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates the disappearance of the starting material. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to yield the 3-alkynyl-8-bromo-4-chloroquinoline.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the Suzuki and Sonogashira coupling reactions.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Assessing the Purity of Synthesized 8-Bromo-4-chloro-3-iodoquinoline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical techniques for assessing the purity of 8-Bromo-4-chloro-3-iodoquinoline, a complex halogenated quinoline derivative. The performance of each method is supported by hypothetical experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
The synthesis of multi-halogenated quinolines can often result in a range of impurities, including starting materials, intermediates, and byproducts from side reactions. Therefore, a multi-faceted analytical approach is recommended for comprehensive purity determination.
Potential Impurities in the Synthesis of this compound
Based on common synthetic routes for similar quinoline derivatives, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the bromo, chloro, or iodo substituents.
-
Dehalogenated Products: Quinolines lacking one or more of the halogen atoms.
-
Over-halogenated Products: Quinolines with additional halogen substitutions.
-
Residual Solvents: Solvents used during synthesis and purification.
Comparison of Analytical Techniques
The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is particularly suitable for analyzing halogenated quinolines.[1][2]
Table 1: HPLC Purity Analysis of Synthesized this compound
| Parameter | Result |
| Purity (%) | 98.5% |
| Major Impurity 1 (%) | 0.8% (Retention Time: 4.2 min) |
| Major Impurity 2 (%) | 0.5% (Retention Time: 5.8 min) |
| Other Impurities (%) | 0.2% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized compound is dissolved in acetonitrile to a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. It is effective in separating and identifying impurities in quinoline derivatives.[3][4]
Table 2: GC-MS Impurity Profiling of this compound
| Impurity ID | Retention Time (min) | Molecular Ion (m/z) | Proposed Structure |
| Impurity A | 12.5 | 241/243 | 8-Bromo-4-chloroquinoline (de-iodinated) |
| Impurity B | 13.8 | 321/323/325 | Di-bromo-4-chloro-3-iodoquinoline (over-brominated) |
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, ramp to 300°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[5][6][7] ¹H NMR is particularly useful for identifying and quantifying impurities with distinct proton signals.
Table 3: Quantitative ¹H NMR Purity Assessment
| Parameter | Value |
| Purity by qNMR (%) | 98.2% |
| Internal Standard | Maleic Anhydride |
| Characteristic ¹H Signal (Product) | Singlet at 8.5 ppm |
| Characteristic ¹H Signal (Impurity) | Doublet at 7.9 ppm |
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation: A precisely weighed amount of the synthesized compound and the internal standard are dissolved in the NMR solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized compound and identify impurities with high confidence.[8][9]
Table 4: HRMS Analysis for Elemental Composition Confirmation
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ (Product) | 367.8489 | 367.8492 | 0.8 | C₉H₅BrClIN⁺ |
| [M+H]⁺ (Impurity) | 241.9472 | 241.9470 | -0.8 | C₉H₆BrClN⁺ (Proposed 8-Bromo-4-chloroquinoline) |
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer Mode: High-resolution mode.
-
Data Analysis: The measured mass is compared to the theoretical mass calculated from the elemental formula.
Workflow for Purity Assessment
A logical workflow ensures a thorough and efficient assessment of the synthesized compound's purity.
Caption: Workflow for the purity assessment of synthesized compounds.
Signaling Pathway Visualization (Hypothetical)
To illustrate the potential application of this compound, the following diagram depicts a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway inhibited by the synthesized compound.
Conclusion
The purity assessment of a complex molecule like this compound requires a combination of orthogonal analytical techniques. While HPLC provides robust quantitative data on purity, GC-MS is excellent for identifying volatile impurities. NMR spectroscopy is crucial for both structural confirmation and quantitative analysis, and HRMS provides definitive confirmation of the elemental composition. By employing a comprehensive analytical strategy as outlined in this guide, researchers can ensure the quality and reliability of their synthesized compounds for subsequent biological and pharmaceutical studies.
References
- 1. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different 8-Bromo-4-chloro-3-iodoquinoline synthesis methods
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 8-Bromo-4-chloro-3-iodoquinoline, a polysubstituted quinoline with potential applications in medicinal chemistry. This guide provides a comparative cost-benefit analysis of plausible synthetic methodologies for this target molecule, offering detailed experimental protocols and data to inform research and development decisions.
-
Strategy 1: Late-Stage Iodination of a Pre-functionalized Quinoline Core
-
Strategy 2: Ring Construction Followed by a Sandmeyer Reaction
Strategy 1: Late-Stage Iodination
This approach focuses on the initial synthesis of an 8-bromo-4-chloroquinoline core, followed by the introduction of the iodo group at the C3 position in a final step.
Experimental Workflow
Detailed Experimental Protocols
Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline (Combes Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Condensation: Heat the mixture at 150°C for 2 hours.
-
Cyclization: Slowly add the reaction mixture to preheated polyphosphoric acid (PPA) at 130°C with vigorous stirring. Heat the mixture to 250°C for 30 minutes.
-
Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until a precipitate forms. Filter the solid, wash with water, and dry to obtain 8-bromo-4-hydroxyquinoline.
Step 2: Synthesis of 8-Bromo-4-chloroquinoline
-
Reaction Setup: To a flask containing 8-bromo-4-hydroxyquinoline (1 equivalent), add phosphorus oxychloride (POCl₃) (5 equivalents).
-
Chlorination: Heat the mixture to reflux at 110°C for 2 hours.
-
Work-up: Cool the reaction mixture and slowly pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-bromo-4-chloroquinoline.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 8-bromo-4-chloroquinoline (1 equivalent) in trifluoroacetic acid (TFA).
-
Iodination: Add N-iodosuccinimide (NIS) (1.2 equivalents) portion-wise to the solution at room temperature. Stir the mixture for 12 hours.
-
Work-up: Pour the reaction mixture into an ice-water mixture and neutralize with a sodium bicarbonate solution. Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain this compound.
Strategy 2: Sandmeyer Reaction Approach
This strategy involves the synthesis of a 3-aminoquinoline precursor, which is then converted to the 3-iodo derivative via a Sandmeyer reaction.
Experimental Workflow
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 8-Bromo-4-chloro-3-nitroquinoline
-
Nitration: To a cooled solution of 8-bromo-4-chloroquinoline (1 equivalent) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, stir the mixture for 2 hours and then pour it onto ice. Filter the resulting precipitate, wash with water, and dry to get 8-bromo-4-chloro-3-nitroquinoline.
Step 3: Synthesis of 3-Amino-8-bromo-4-chloroquinoline
-
Reduction: Suspend 8-bromo-4-chloro-3-nitroquinoline (1 equivalent) in ethanol and add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction, neutralize with a sodium hydroxide solution, and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the amino derivative.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Dissolve 3-amino-8-bromo-4-chloroquinoline (1 equivalent) in a mixture of hydrochloric acid and water and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) in water dropwise.
-
Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI) in water. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Extract the product with an organic solvent, wash the organic layer, dry, and purify by chromatography to yield the final product.
Cost-Benefit Analysis
| Parameter | Strategy 1: Late-Stage Iodination | Strategy 2: Sandmeyer Reaction | Analysis |
| Number of Steps | 3 | 4 | Strategy 1 is shorter, potentially leading to higher overall yield and reduced labor costs. |
| Starting Materials | 2-Bromoaniline, Diethyl malonate, POCl₃, NIS, TFA | 8-Bromo-4-chloroquinoline, HNO₃, H₂SO₄, SnCl₂, HCl, NaNO₂, KI | The starting material for Strategy 2 is an intermediate of Strategy 1, making the overall pathway from simple precursors longer. |
| Reagent Cost & Hazard | NIS and TFA can be moderately expensive. PPA is corrosive. | Nitrating acids are highly corrosive. SnCl₂ is a reducing agent. NaNO₂ is toxic. Diazonium salts can be explosive if isolated. | Strategy 2 involves more hazardous reagents and potentially unstable intermediates (diazonium salts), requiring stringent safety precautions. |
| Estimated Overall Yield | Moderate to Good | Low to Moderate | The multiple steps and the potential for side reactions in the Sandmeyer sequence may lead to a lower overall yield for Strategy 2. |
| Scalability | Generally good. Combes synthesis and chlorination are standard industrial processes. | The Sandmeyer reaction can be difficult to scale up due to the instability of the diazonium salt and potential exotherms. | Strategy 1 appears more amenable to large-scale synthesis. |
| Purification | Chromatography may be required for the final iodination step. | Multiple purification steps are likely needed after nitration, reduction, and the Sandmeyer reaction. | Strategy 1 may offer a simpler purification profile for the final product. |
Conclusion
Based on this analysis, Strategy 1 (Late-Stage Iodination) appears to be the more advantageous route for the synthesis of this compound. It involves fewer steps, utilizes less hazardous reagents on the whole, and is likely to be more scalable with a potentially higher overall yield.
However, the choice of synthesis will ultimately depend on the specific resources and constraints of the research environment. For instance, if 8-bromo-4-chloro-3-nitroquinoline is readily available, Strategy 2 might become more attractive. It is recommended that both routes be explored on a small scale to determine the optimal conditions and true yields before committing to a larger-scale synthesis. This guide provides a solid foundation for any researcher embarking on the synthesis of this and related polysubstituted quinoline derivatives.
Comparative Efficacy of 8-Bromo-4-chloro-3-iodoquinoline in Various Solvent Systems: A Guide for Researchers
Executive Summary
8-Bromo-4-chloro-3-iodoquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. The selection of an appropriate solvent system is critical for maximizing reaction yields, ensuring product purity, and facilitating downstream processing. This guide highlights the absence of direct comparative data for this compound and instead presents relevant information on the synthesis of analogous compounds to infer potential solvent behaviors. The provided experimental workflows and diagrams are based on established synthetic routes for similar haloquinolines and are intended to be adapted for the specific investigation of this compound.
Data on Solvent Effects: A Research Gap
A thorough review of scientific literature and chemical databases did not yield quantitative data comparing the solubility or reaction efficacy of this compound in different solvent systems. While qualitative statements suggest that halogenated quinolines are generally soluble in polar aprotic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), and insoluble in nonpolar solvents like hexane, specific solubility values (e.g., in g/100mL) are not documented. Similarly, comparative studies on the impact of solvent choice on the yield and purity of this compound's synthesis are not available.
Inferred Solvent Performance from Analogous Syntheses
To provide practical guidance, we can examine the solvent systems used in the synthesis of structurally related bromo-chloro-iodo-quinolines. These examples can offer insights into potentially effective solvents for the synthesis and manipulation of this compound.
Table 1: Solvent Systems Utilized in the Synthesis of Analogous Haloquinolines
| Solvent System | Step/Reaction Type | Compound Synthesized | Reported Yield |
| Chlorobenzene | Cyclization | 8-bromo-2-chloro-3-iodo-quinoline | 56% |
| Phosphorus oxychloride | Chlorination | 8-bromo-2-chloro-3-iodo-quinoline | 83% |
| Tetrahydrofuran (THF) / Hexane | Iodination | 8-bromo-2-chloro-3-iodo-quinoline | 79% |
| Ethanol | Condensation | 6-bromo-4-iodoquinoline intermediate | Not specified |
| Diphenyl ether | Cyclization | 6-bromo-4-iodoquinoline intermediate | Not specified |
| Acetonitrile | Iodination | 6-bromo-4-iodoquinoline | Not specified |
Note: The yields reported are for specific steps in multi-step syntheses and are not direct comparisons of different solvents for the same reaction.
Experimental Protocols for Determining Solvent Efficacy
Researchers aiming to compare the efficacy of this compound in different solvent systems can adapt the following generalized experimental protocols.
Protocol 1: Determination of Solubility
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., DMSO, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile, Ethanol, Toluene, Hexane).
-
Sample Preparation: Accurately weigh a small amount of this compound.
-
Dissolution: Add a measured volume of the selected solvent to the compound.
-
Equilibration: Stir the mixture at a constant temperature until equilibrium is reached.
-
Analysis: Quantify the amount of dissolved solute using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Express the solubility in terms of g/100mL or mol/L.
Protocol 2: Comparative Synthesis Yield
-
Reaction Setup: Prepare multiple parallel reaction vessels, each containing the same starting materials and reagents for the synthesis of this compound.
-
Solvent Variation: To each vessel, add a different solvent from the selected panel.
-
Reaction Conditions: Maintain identical reaction conditions (temperature, time, stoichiometry) across all vessels.
-
Work-up and Purification: After the reaction is complete, perform a standardized work-up and purification procedure for all samples.
-
Yield Determination: Isolate the pure product and calculate the percentage yield for each solvent system.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate a generalized synthetic pathway and an experimental workflow for evaluating solvent efficacy, which can be adapted for this compound.
Caption: A generalized multi-step synthesis pathway for a halo-substituted quinoline.
Caption: Workflow for comparing the efficacy of different solvents in a chemical synthesis.
Conclusion
The efficacy of this compound in different solvent systems is a critical parameter for its successful application in research and development. Although direct comparative data is currently lacking, this guide provides a framework for researchers to systematically evaluate solvent effects. By adapting the outlined experimental protocols and drawing inferences from the synthesis of analogous compounds, scientists can identify optimal solvent systems to enhance the performance and utility of this promising molecule. Further research is strongly encouraged to generate and publish quantitative data to fill the existing knowledge gap.
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-Bromo-4-chloro-3-iodoquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 8-Bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be readily available, data from structurally similar compounds indicate that it should be treated as a hazardous substance.
Key Hazard Information (based on similar compounds):
-
Toxicity: Toxic if swallowed.
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.
-
Irritation: May cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks should be conducted before handling. The following table outlines the minimum required PPE.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Wear a lab coat or a chemical-resistant apron. Ensure skin is not exposed. |
| Respiratory Protection | If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH-approved respirator. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Waste Identification and Segregation:
-
Identify the waste containing this compound as halogenated organic waste.
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Keep the container securely sealed when not in use.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Complete all required paperwork for the waste manifest to ensure a proper chain of custody.
-
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
| Emergency Scenario | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do not induce vomiting. Rinse mouth with water. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area. |
| Large Spill | Evacuate the area immediately. Contact your institution's EHS or emergency response team. |
Logical Relationship for Emergency Response:
References
Personal protective equipment for handling 8-Bromo-4-chloro-3-iodoquinoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Bromo-4-chloro-3-iodoquinoline in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
Signal Word: Danger[1]
Potential Hazard Statements (based on similar compounds):
-
Toxic if swallowed.[1]
-
Causes serious eye damage.[1]
-
Causes skin irritation.[2]
-
May cause respiratory irritation.[3]
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | ANSI-approved chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[4] |
| Skin Protection | A fully buttoned lab coat must be worn at all times. For handling larger quantities or when there is a risk of contact, a chemical-resistant apron is recommended.[4] |
| Hand Protection | Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves such as Viton. Always consult the glove manufacturer's compatibility chart.[4] |
| Respiratory Protection | All work with this compound should be conducted within a properly functioning and certified chemical fume hood.[4] If work outside a fume hood is unavoidable, respiratory protection may be necessary, and personnel must be enrolled in a respiratory protection program.[4] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.
Experimental Protocol for Handling:
-
Preparation:
-
Before beginning any work, review the safety information for similar halogenated quinolines.[1][2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Put on all required personal protective equipment as detailed in the table above.
-
Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material and avoid generating dust.
-
Keep containers of the chemical tightly closed when not in use.[2]
-
-
Spill Response:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for halogenated organic waste. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag or container labeled as "Halogenated Waste" and dispose of according to your institution's chemical waste guidelines.[5] |
| Solutions containing the compound | Collect in a compatible, sealed waste container. Do not mix with non-halogenated waste streams, as this will increase disposal costs.[6] The container must be labeled as "Halogenated Organic Waste" with a full list of its contents.[5] Never dispose of this chemical down the drain.[5][6] |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7][8] Always consult your institution's chemical waste management guide for specific procedures.[5]
References
- 1. 8-Bromo-4-chloroquinoline AldrichCPR | 65340-71-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. orgsyn.org [orgsyn.org]
- 8. biosynce.com [biosynce.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
